1H-Indazol-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEICGMKXPNXNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049428 | |
| Record name | 3-Indazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7364-25-2 | |
| Record name | Indazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7364-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Indazolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007364252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indazol-3-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Indazol-3-one, 1,2-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Indazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-3H-indazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-INDAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E254S9S1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of 1H-Indazol-3-ol and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties. At the core of many of these bioactive molecules is the 1H-Indazol-3-ol (also known as indazolone) nucleus. This technical guide provides an in-depth overview of the primary synthetic routes to this compound and its derivatives, complete with detailed experimental protocols and a summary of key synthetic methods. Furthermore, it explores the common signaling pathways targeted by these compounds, offering insights into their mechanisms of action.
Synthesis of the this compound Core
The synthesis of the foundational this compound structure can be achieved through several methodologies. Two prominent methods include the classical cyclization of o-hydrazinobenzoic acid and a modern photochemical approach.
Classical Synthesis: Cyclization of o-Hydrazinobenzoic Acid Hydrochloride
A well-established and reliable method for the preparation of this compound involves the cyclization of o-hydrazinobenzoic acid hydrochloride. This straightforward procedure provides good yields of the desired product.
Experimental Protocol:
Step 1: Preparation of o-Hydrazinobenzoic Acid Hydrochloride from Anthranilic Acid [1]
-
In a 2-liter beaker equipped with a stirrer and a low-temperature thermometer, place 42 g (0.31 mole) of anthranilic acid and 300 ml of water.
-
Cool the mixture in an ice-salt bath and add 340 ml of concentrated hydrochloric acid (sp. gr. 1.18) in one portion while stirring.
-
Once the mixture is cooled to 0°C, add a solution of 21.6 g (0.31 mole) of sodium nitrite in 210 ml of water dropwise, ensuring the temperature does not exceed 3°C.
-
After the addition is complete, continue stirring for 15 minutes. The resulting clear brown diazonium salt solution is then diluted with 150 ml of ice water.
-
In a separate 12-liter flask, prepare a solution of sulfurous acid by saturating 2.4 l of water at 0–5°C with sulfur dioxide.
-
While maintaining a brisk stream of sulfur dioxide, add the cold diazonium salt solution in portions over 30 minutes, keeping the temperature between 5–10°C.
-
After standing for 12 hours at room temperature, add 3 l of concentrated hydrochloric acid to precipitate the o-hydrazinobenzoic acid hydrochloride.
-
Chill the mixture to 0–5°C, filter the product, and wash with ice-cold dilute (1:1) hydrochloric acid.
Step 2: Cyclization to this compound (Indazolone) [1]
-
In a 2-liter round-bottomed flask fitted with a reflux condenser, place 47.1 g (0.25 mole) of o-hydrazinobenzoic acid hydrochloride, 1.25 l of water, and 12.5 ml of concentrated hydrochloric acid.
-
Reflux the mixture for 30 minutes.
-
Transfer the resulting pale yellow solution to an evaporating dish and concentrate it on a steam bath to approximately one-fourth of its original volume.
-
Cool the concentrated solution in an ice bath to crystallize the indazolone.
-
Collect the crystals by filtration, wash with a small amount of cold water, and dry. The yield is typically 25–26 g (75–78%).
Photochemical Synthesis of 1,2-Dihydro-3H-indazol-3-ones
A more contemporary approach to synthesizing the indazolone core involves a photochemical reaction. This method offers mild reaction conditions and utilizes readily available starting materials. The product, 1,2-dihydro-3H-indazol-3-one, is a tautomer of this compound.
General Experimental Protocol: [2]
-
In a suitable reaction vessel, combine the o-nitrobenzyl alcohol (1 equivalent) and the primary amine (5 equivalents) in a phosphate-buffered saline (PBS) solution.
-
Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature for 24 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired 1,2-dihydro-3H-indazol-3-one derivative.
Synthesis of this compound Derivatives
A wide array of derivatives can be synthesized from the this compound core or through alternative synthetic routes. These derivatives are crucial for modulating the pharmacological properties of the parent compound. The following table summarizes some of the key synthetic strategies.
| Synthesis Method | Starting Materials | Reagents and Conditions | Product Type |
| Friedel–Crafts Cyclization | Blocked (masked) N-isocyanates | Lewis acid catalyst | Indazolones |
| Copper-Catalyzed Cyclization | 2-chloro-benzoic hydrazides | CuI/proline | Indazolones |
| PIFA-Mediated Cyclization | N-acylnitrenium intermediates | PIFA | Indazolones |
| Rhodium-Catalyzed C-H Activation | Arylimidates and azides | Rh catalyst | Indazolones |
| [3+2] Cycloaddition | Arynes and diazo compounds | Fluoride source (e.g., CsF) | 1H-Indazoles |
| Palladium-Catalyzed C-H Amination | Aminohydrazones | Palladium catalyst | Substituted 1H-indazoles |
| Copper-Catalyzed Cyclization | o-haloaryl N-sulfonylhydrazones | Copper catalyst | 1H-Indazoles |
Biological Activity and Signaling Pathways
Derivatives of this compound are frequently investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. Two of the most relevant pathways are the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway and the Bcl-2 family-mediated apoptosis pathway.
VEGFR Signaling Pathway
The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. In cancer, tumors often hijack this pathway to ensure a sufficient blood supply for their growth and metastasis. Many indazole-based compounds have been developed as inhibitors of VEGFR tyrosine kinases.
Caption: VEGFR Signaling Pathway and Inhibition by Indazole Derivatives.
Bcl-2 Family and Apoptosis Pathway
The Bcl-2 family of proteins are central regulators of the intrinsic apoptosis pathway. Anti-apoptotic proteins like Bcl-2 prevent programmed cell death, and their overexpression is a hallmark of many cancers. Some indazole derivatives have been shown to induce apoptosis, potentially by modulating the activity of Bcl-2 family members.
Caption: Bcl-2 Mediated Apoptosis and Potential Influence of Indazole Derivatives.
Conclusion
The synthesis of this compound and its derivatives remains a dynamic area of research, driven by the significant therapeutic potential of these compounds. The classical synthetic routes provide a robust foundation for accessing the core structure, while modern methods offer milder and more diverse approaches. The ability of indazole derivatives to modulate key signaling pathways, such as those governed by VEGFR and the Bcl-2 family, underscores their importance in the development of novel therapeutics, particularly in oncology. This guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the chemistry and pharmacology of this vital heterocyclic scaffold.
References
An In-depth Technical Guide to 1H-Indazol-3-ol and its N-Benzylated Derivative
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H-Indazol-3-ol and its prominent derivative, 1-Benzyl-1H-indazol-3-ol, focusing on their chemical identifiers, synthesis, and potential biological significance. The indazole scaffold is a privileged structure in medicinal chemistry, and understanding the properties and synthesis of these core molecules is crucial for the development of novel therapeutics.
Core Chemical Identifiers
A clear identification of chemical compounds is fundamental for research and development. The following tables summarize the key identifiers for this compound and 1-Benzyl-1H-indazol-3-ol.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 7364-25-2 |
| IUPAC Name | 1,2-dihydro-3H-indazol-3-one |
| Synonyms | 3-Hydroxy-1H-indazole, Indazolinone, 3-Indazolinone |
| Chemical Formula | C₇H₆N₂O |
| Molecular Weight | 134.14 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)NN2 |
| InChI Key | SWEICGMKXPNXNU-UHFFFAOYSA-N |
Table 2: Chemical Identifiers for 1-Benzyl-1H-indazol-3-ol
| Identifier | Value |
| CAS Number | 2215-63-6 |
| IUPAC Name | 1-benzyl-1,2-dihydro-3H-indazol-3-one |
| Synonyms | 1-Benzyl-3-hydroxy-1H-indazole |
| Chemical Formula | C₁₄H₁₂N₂O |
| Molecular Weight | 224.26 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N2 |
| InChI Key | SXPJFDSMKWLOAB-UHFFFAOYSA-N |
Tautomerism of this compound
This compound exists in tautomeric forms, with the most significant being the keto form, 1,2-dihydro-3H-indazol-3-one. This equilibrium is a critical consideration in its reactivity and biological activity. The IUPAC name provided in the chemical identifiers table reflects this predominant keto tautomer.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific research. This section outlines synthetic and analytical procedures for the title compounds.
Synthesis of 1,2-dihydro-3H-indazol-3-ones (Tautomer of this compound)
A green photochemical method has been reported for the synthesis of 1,2-dihydro-3H-indazol-3-ones from o-nitrobenzyl alcohols and primary amines. This method avoids harsh reaction conditions.[1][2]
Experimental Workflow:
Synthesis of 1-Benzyl-1H-indazol-3-ol
The synthesis of 1-Benzyl-1H-indazol-3-ol can be achieved through the N-alkylation of the 1H-indazole scaffold. The regioselectivity of this reaction (N1 vs. N2 alkylation) is highly dependent on the reaction conditions. For selective N1-alkylation to produce 1-Benzyl-1H-indazol-3-ol, specific conditions are required.[3][4]
Key Steps for N1-Alkylation:
-
Deprotonation: Treatment of this compound with a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).
-
Alkylation: Subsequent reaction with benzyl bromide. The use of NaH in THF generally favors the formation of the N1-alkylated product.[3]
Analytical Methods
High-performance liquid chromatography (HPLC) is a common technique for the analysis of 1-Benzyl-1H-indazol-3-ol, particularly for its identification and quantification as an impurity in pharmaceutical preparations of Benzydamine Hydrochloride.[5]
A typical reverse-phase HPLC method might involve:
-
Stationary Phase: A C18 column (e.g., Newcrom R1).
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility).[5]
Biological Significance and Signaling Pathways
While research on the specific biological activities of the parent this compound is limited, the indazole scaffold is a well-established pharmacophore in a variety of therapeutic agents. Derivatives of 1H-indazole have shown a broad range of biological activities, including anti-cancer, anti-inflammatory, and as inhibitors of D-amino acid oxidase (DAAO), which is a potential target for neurological conditions.[6]
1-Benzyl-1H-indazol-3-ol is primarily known as an impurity of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine.[7] Although direct and extensive research on its biological activity is not widely published, its structural similarity to other biologically active indazole derivatives suggests potential for interaction with various biological targets.
Derivatives of 1H-indazole-3-amine have been investigated as antitumor agents, with one study showing that a particular derivative may induce apoptosis and affect the cell cycle by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway.[8][9]
This guide provides a foundational understanding of this compound and 1-Benzyl-1H-indazol-3-ol for researchers in the pharmaceutical sciences. Further investigation into the specific biological targets and mechanisms of action of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature [organic-chemistry.org]
- 2. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-1H-indazol-3-ol | SIELC Technologies [sielc.com]
- 6. This compound|High-Purity Research Compound [benchchem.com]
- 7. Buy 1-Benzyl-3-hydroxy-1H-indazole | 2215-63-6 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
A Technical Guide to the Physicochemical Properties of Substituted 1H-Indazol-3-ols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physicochemical properties of substituted 1H-indazol-3-ol derivatives, a scaffold of significant interest in medicinal chemistry. Due to their diverse biological activities, including roles as kinase inhibitors for anti-cancer therapies, understanding the physicochemical characteristics of these molecules is paramount for effective drug design and development.[1][2][3][4][5] This document outlines available quantitative data, details established experimental protocols for property determination, and presents logical workflows and biological pathway diagrams to support research and development efforts.
Quantitative Physicochemical Data
The systematic characterization of the physicochemical properties of a broad range of substituted 1H-indazol-3-ols is not extensively documented in publicly available literature. The data is often presented for individual compounds within larger studies focused on synthesis or biological activity. Below is a summary of available quantitative data for representative compounds.
| Compound Name | Substitution Pattern | Melting Point (°C) | Solubility | LogP | pKa | Reference |
| 1-Benzyl-1H-indazol-3-ol | N1-benzyl | 167 | 12.5 µg/mL (at pH 7.4) | 2.31 (Calculated) | Not Reported | [6][7] |
| 6-Bromo-1H-indazol-3-ol | C6-bromo | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
| 1H-Indazol-5-ol | C5-hydroxy | Not Reported | Not Reported | Not Reported | Data available in IUPAC dataset | [9] |
Note: The lack of a comprehensive public dataset highlights an opportunity for further research to build a systematic structure-property relationship database for this important class of compounds.
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is crucial for predicting a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[10][11][12][13] The following are detailed, standard protocols for measuring key parameters.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.[14][15] Potentiometric titration is a highly accurate method for its determination.[16][17][18]
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is measured after each addition of the titrant. The pKa is determined from the inflection point of the resulting titration curve.[15][16][18]
Methodology:
-
Preparation of Solutions:
-
Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[16][18]
-
Titration Procedure:
-
Place a known volume of the test compound solution into a reaction vessel equipped with a magnetic stirrer.
-
Add the KCl solution to maintain constant ionic strength.
-
Purge the solution with nitrogen to remove dissolved CO2.[16][18]
-
Immerse the calibrated pH electrode into the solution.
-
Add small, precise volumes of the titrant (acid or base) to the solution.
-
Record the pH reading after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[16][18]
-
Continue the titration until the pH change becomes minimal.
-
-
Data Analysis:
Determination of Aqueous Solubility by the Shake-Flask Method
Aqueous solubility is a key determinant of a drug's oral bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[19][20][21]
Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., phosphate-buffered saline, PBS) over a defined period. The concentration of the dissolved compound in the supernatant is then quantified.[19][20][21]
Methodology:
-
Sample Preparation:
-
Add an excess amount of the solid test compound to a vial containing a known volume of the test buffer (e.g., PBS pH 7.4). Ensure there is undissolved solid present.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the samples to stand to let the undissolved solid settle.
-
Carefully remove an aliquot of the supernatant without disturbing the solid.
-
Filter the supernatant through a low-binding filter (e.g., 0.22 µm) or centrifuge at high speed to remove any remaining solid particles.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standard solutions of the test compound to accurately quantify the solubility.
-
Determination of the Partition Coefficient (LogP) by HPLC
The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its permeability across biological membranes and its binding to plasma proteins.[23] A common and rapid method for LogP determination is by reversed-phase HPLC.[23][24][25][26][27]
Principle: The retention time of a compound on a reversed-phase HPLC column (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known LogP values. The LogP of the test compound is then determined from its retention time using this calibration.[24][26]
Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compound and a set of reference compounds with a range of known LogP values in a suitable solvent (e.g., methanol or acetonitrile).
-
The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
-
Chromatographic Conditions:
-
Use a reversed-phase column (e.g., C18).
-
Set an appropriate isocratic mobile phase composition.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Calibration:
-
Inject the reference compounds and record their retention times (t_R).
-
Calculate the capacity factor (k') for each reference compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Plot log k' versus the known LogP values of the reference compounds to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the test compound under the same chromatographic conditions and determine its retention time.
-
Calculate the log k' for the test compound.
-
-
LogP Determination:
-
Determine the LogP of the test compound by interpolating its log k' value on the calibration curve.
-
Visualizations
Experimental Workflow for Physicochemical Profiling
The following diagram illustrates a typical workflow for the determination of the key physicochemical properties of a drug candidate like a substituted this compound.
Caption: Workflow for Physicochemical Property Determination.
Inhibition of a Generic Kinase Signaling Pathway
Substituted 1H-indazole derivatives have shown significant activity as inhibitors of various protein kinases, which are crucial in cancer cell signaling.[1][2][4][5] The diagram below illustrates the general mechanism of action where a substituted this compound derivative inhibits a kinase, thereby blocking downstream signaling that leads to cell proliferation.
Caption: Inhibition of a Kinase Signaling Pathway.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Benzyl-1H-indazol-3-ol | SIELC Technologies [sielc.com]
- 8. 6-Bromo-1H-indazol-3-ol | Sigma-Aldrich [sigmaaldrich.cn]
- 9. 1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. pacelabs.com [pacelabs.com]
- 12. langhuapharma.com [langhuapharma.com]
- 13. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 14. pure.tue.nl [pure.tue.nl]
- 15. byjus.com [byjus.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. youtube.com [youtube.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 21. enamine.net [enamine.net]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. agilent.com [agilent.com]
- 24. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
An In-depth Technical Guide to the Tautomerism and Stability of 1H-Indazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Indazol-3-ol is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the core of molecules with diverse biological activities. A critical aspect of its chemical nature is the existence of tautomeric forms, which profoundly influences its physicochemical properties, reactivity, and interactions with biological targets. This technical guide provides a comprehensive analysis of the tautomerism of this compound, focusing on the equilibrium between the principal tautomers, their relative stability, and the experimental and computational methodologies employed for their characterization. This document aims to serve as a valuable resource for professionals in drug discovery and development by providing a detailed understanding of this crucial chemical phenomenon.
Introduction to this compound Tautomerism
This compound can exist in different tautomeric forms, primarily through keto-enol and amino-imino tautomerism. The most significant equilibrium is the one established between the This compound form (often referred to as the "enol" or "hydroxy" form) and the 1,2-dihydro-3H-indazol-3-one form (the "keto" or "oxo" form). Additionally, the potential for a 2H-indazol-3-one tautomer exists. The position of this equilibrium is a delicate balance of intrinsic structural stability, substituent effects, and the influence of the surrounding environment, such as the solvent.
For drug development professionals, a thorough understanding of this tautomerism is paramount. The specific tautomer present can dictate the molecule's hydrogen bonding capabilities, overall polarity, and shape, which are critical determinants of its binding affinity and selectivity for a biological target.
The Principal Tautomers of this compound
The three primary tautomers of this compound are:
-
This compound (A): This tautomer possesses an aromatic indazole ring system with a hydroxyl group at the 3-position. Its aromatic character generally contributes to its stability.
-
1,2-Dihydro-3H-indazol-3-one (B): In this "keto" form, the aromaticity of the pyrazole ring is disrupted, and a carbonyl group is present at the 3-position.
-
2H-Indazol-3-one (C): This is another "keto" form where the proton is located on the second nitrogen atom of the pyrazole ring.
Computational and experimental studies on substituted indazoles suggest that the This compound tautomer is generally the most stable form in solution. For instance, studies on 7-nitro-1H-indazol-3-ol have shown that the 3-hydroxy tautomer is the predominant species in solution[1]. This preference is largely attributed to the energetic advantage of retaining the aromaticity of the bicyclic ring system.
Quantitative Analysis of Tautomeric Stability
Table 1: Calculated Relative Energies of Indazole Tautomers
| Tautomer Comparison | Computational Method | Basis Set | Relative Energy (kcal/mol) | Reference |
| 2H-Indazole vs. 1H-Indazole | MP2 | 6-31G** | ~3.6 | [2] |
| 2H-Indazole vs. 1H-Indazole | B3LYP | 6-311++G(d,p) | ~4.8 | [3] |
| 1-Methyl-2H-indazole vs. 1-Methyl-1H-indazole | - | - | 3.2-3.6 | [2] |
Note: These values are for the parent indazole and N-methylated analogs, but they provide a strong indication of the inherent preference for the 1H-tautomer. The positive relative energy values indicate that the 2H-tautomer is less stable than the 1H-tautomer.
Factors Influencing Tautomeric Equilibrium
The tautomeric equilibrium of this compound is not static and can be influenced by several factors:
-
Substituent Effects: The electronic nature of substituents on the indazole ring can significantly impact the relative stability of the tautomers. Electron-withdrawing groups can influence the acidity of the N-H and O-H protons, thereby shifting the equilibrium.
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent play a crucial role. Polar protic solvents can stabilize both tautomers through hydrogen bonding, but may favor one form over the other depending on the specific interactions. In nonpolar solvents, the less polar tautomer might be favored.
-
Temperature: Temperature can affect the position of the equilibrium, with higher temperatures potentially leading to a greater population of the less stable tautomer.
Experimental Protocols for Tautomer Characterization
The characterization of the tautomeric forms of this compound and the determination of their equilibrium ratios rely on a combination of spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for studying tautomerism in solution. The chemical shifts of protons and carbons, particularly those in the pyrazole ring and the substituent at the 3-position, are highly sensitive to the tautomeric form.
Protocol for Tautomeric Analysis by 1H and 13C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or methanol-d4). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition:
-
Acquire a high-resolution one-dimensional 1H NMR spectrum. Pay close attention to the signals of the aromatic protons and any exchangeable protons (N-H and O-H).
-
Acquire a one-dimensional 13C NMR spectrum. The chemical shift of the C3 carbon is particularly informative, with a significant downfield shift expected for the carbonyl carbon in the keto form compared to the carbon bearing the hydroxyl group in the enol form.
-
If necessary, perform two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all proton and carbon signals.
-
-
Data Analysis:
-
Identify the distinct sets of signals corresponding to each tautomer.
-
Integrate well-resolved signals that are unique to each tautomer in the 1H NMR spectrum. The ratio of the integrals will correspond to the molar ratio of the tautomers in that specific solvent and at that temperature.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to distinguish between tautomers as they often exhibit different absorption maxima (λmax) due to differences in their electronic systems. The aromatic this compound tautomer is expected to have a different absorption profile compared to the non-aromatic indazolone forms.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., hexane, acetonitrile, ethanol, and water) at a known concentration.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Compare the spectra obtained in different solvents. A shift in the λmax or a change in the shape of the absorption bands with solvent polarity can indicate a shift in the tautomeric equilibrium.
Computational Chemistry
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectroscopic data.
Protocol for Computational Analysis:
-
Structure Generation: Build the 3D structures of all possible tautomers of this compound.
-
Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in the presence of a solvent (using a continuum solvation model like PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true minima.
-
Energy Calculation: Calculate the electronic energies and Gibbs free energies of the optimized structures to determine their relative stabilities.
-
Spectroscopic Prediction: Calculate the NMR chemical shifts (using the GIAO method) and UV-Vis excitation energies to compare with experimental data and aid in spectral assignment.
Visualizing Tautomerism and Biological Relevance
Tautomeric Equilibrium of this compound
The following diagram illustrates the tautomeric equilibrium between the major forms of this compound.
References
A Technical Guide to the Spectral Analysis of Novel 1H-Indazol-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core spectroscopic techniques used for the structural elucidation and characterization of novel 1H-Indazol-3-ol derivatives. These compounds are a prominent class of bicyclic aromatic heterocycles that serve as valuable building blocks and critical pharmacophores in medicinal chemistry and drug discovery.[1] Their diverse biological activities, including roles as kinase inhibitors and potential therapeutics for neurological conditions, make their precise characterization essential.[1][2][3][4] This document details the expected spectral data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, provides generalized experimental protocols, and visualizes key workflows and biological pathways.
Spectroscopic Characterization Workflow
The structural confirmation of a newly synthesized this compound derivative is a multi-step process. It begins with synthesis and purification, followed by a series of spectroscopic analyses to confirm the molecular structure, purity, and functional groups.
Caption: A typical workflow from synthesis to structural elucidation of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds, providing information on the number, type, and connectivity of atoms.[5] For this compound derivatives, ¹H and ¹³C NMR are fundamental for confirming the substitution patterns on the bicyclic core.
Experimental Protocol for NMR
A generalized protocol for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.[7][8]
-
Data Acquisition:
-
¹H NMR: Acquire spectra at room temperature. Chemical shifts are reported in parts per million (ppm) and multiplicities are denoted as s (singlet), d (doublet), t (triplet), m (multiplet), and br (broad).[7] Coupling constants (J) are reported in Hertz (Hz).[8]
-
¹³C NMR: Acquire proton-decoupled spectra. Chemical shifts are reported in ppm relative to the solvent signal (e.g., CDCl₃ at 77.0 ppm).[6][9]
-
Representative ¹H and ¹³C NMR Data
The following tables summarize characteristic NMR data for representative 1H-indazole derivatives. Note that the exact chemical shifts will vary depending on the specific substituents.
Table 1: ¹H NMR Spectral Data for Selected 1H-Indazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm), Multiplicity, J (Hz) | Source |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | CDCl₃ | 12.09 (br, 1H), 8.11 (d, J = 8.5 Hz, 1H), 7.98 (d, J = 7.2 Hz, 2H), 7.60-7.49 (m, 3H), 7.46-7.42 (m, 2H) | [10] |
| 6-Nitro-3-phenyl-1H-indazole | CDCl₃ | 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) | [10] |
| 3-methyl-1-phenyl-1H-indazole | CDCl₃ | 7.74–7.71 (m, 4H), 7.54–7.50 (m, 2H), 7.44–7.40 (m, 1H), 7.32 (dd, J = 14.6, 7.3 Hz, 1H), 7.21 (t, J = 7.5 Hz, 1H), 2.67 (s, 3H) | [6] |
| 3-tert-Butoxycarbonyl-1H-indazole | CDCl₃ | 13.40 (s, 1H), 8.15 (d, J = 8.1 Hz, 1H), 7.90 (d, J = 8.4 Hz, 1H), 7.47-7.42 (m, 1H), 7.30 (m, 1H), 1.72 (s, 9H) | [7] |
Table 2: ¹³C NMR Spectral Data for Selected 1H-Indazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Source |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | CDCl₃ | 146.42, 136.97, 132.54, 128.94, 128.64, 127.73, 125.51, 124.57 (q, J = 4.4 Hz), 124.27 (q, J = 271.4 Hz), 122.63, 120.80, 113.00 (q, J = 34.4 Hz) | [10] |
| 6-Nitro-3-phenyl-1H-indazole | CDCl₃ | 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 | [10] |
| 3-methyl-1-phenyl-1H-indazole | CDCl₃ | 144.0, 140.3, 139.5, 129.4, 127.2, 126.1, 124.9, 122.4, 120.8, 120.6, 110.4, 11.9 | [6] |
| 3-tert-Butoxycarbonyl-1H-indazole | CDCl₃ | 162.54, 141.63, 137.39, 126.83, 122.81, 122.04, 121.63, 111.91, 81.98, 28.42 | [7] |
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental formula of novel compounds.[5] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confirmation of the molecular formula. The fragmentation patterns observed in MS/MS experiments can offer additional structural insights.[5]
Experimental Protocol for MS
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source.[6][11] Electrospray ionization (ESI) is common for polar molecules like indazole derivatives.[6][10]
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Data Acquisition: Acquire spectra in positive or negative ion mode. The resulting spectrum will show the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).[10]
Representative Mass Spectrometry Data
Table 3: High-Resolution Mass Spectrometry Data for Selected 1H-Indazole Derivatives
| Compound | Formula | Ionization Mode | Calculated m/z | Found m/z | Source |
| 1-benzyl-1H-indazol-3-ol | C₁₄H₁₂N₂O | GC-MS (EI) | 224.0950 (M⁺) | 224 (Top Peak: 91) | [12] |
| 1-phenyl-1H-indazol-3-ol | C₁₃H₁₀N₂O | GC-MS (EI) | 210.0793 (M⁺) | 210 | [13] |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | C₁₄H₁₀F₃N₂ | ESI | 263.0791 ([M+H]⁺) | 263.0792 | [10] |
| Ethyl 3-phenyl-1H-indazole-6-carboxylate | C₁₆H₁₅N₂O₂ | ESI | 267.1128 ([M+H]⁺) | 267.1134 | [10] |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.[5] For this compound derivatives, key absorptions include those for O-H, N-H, aromatic C-H, and C=C bonds.
Experimental Protocol: Spectra are typically recorded on an FTIR spectrometer.[10] Solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.[7] Data is reported in wavenumbers (cm⁻¹).
Table 4: Characteristic IR Absorption Bands for 1H-Indazole Derivatives
| Compound | Characteristic Bands (cm⁻¹) | Functional Group Assignment | Source |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | 1340, 1238, 1169, 1124, 1055 | C-F stretching, aromatic vibrations | [10] |
| 3-methyl-1-phenyl-1H-indazole | 1594, 1507, 1443, 750 | Aromatic C=C stretch, C-H bending | [6] |
| 3-Ethoxycarbonyl-7-methoxy-1H-indazole | 3162, 2927, 1700, 1586, 1265 | N-H stretch, C-H stretch, C=O stretch, Aromatic C=C, C-O stretch | [7] |
| General this compound | ~3400-3200 (broad), ~3150, ~1620, ~1500 | O-H stretch, N-H stretch, Aromatic C=C stretch | Predicted |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated π-systems like the indazole core.
Experimental Protocol: Spectra are measured in dilute solutions using a transparent solvent (e.g., methanol, ethanol, acetonitrile).[14] The absorption spectrum is plotted as absorbance versus wavelength (nm), and the wavelength of maximum absorption (λ_max) is reported.[15]
The UV-Vis spectra of 1H-indazole derivatives typically show multiple absorption bands in the range of 200-400 nm, corresponding to π→π* transitions within the aromatic system.[15] For example, a study on heterocyclic azo dyes derived from aminopyrazole showed characteristic bands around 213, 289, and 460 nm, with the exact positions being pH-dependent.[15]
Biological Significance and Signaling Pathways
This compound derivatives are of significant interest in drug discovery due to their diverse biological activities. They have been identified as potent inhibitors of various protein kinases and enzymes involved in disease pathology.
-
Anticancer Activity: Many indazole derivatives are developed as anticancer agents.[1][16] They can act as inhibitors of key signaling kinases like p21-activated kinase 1 (PAK1), Epidermal Growth Factor Receptor (EGFR), and Bcr-Abl, which are often dysregulated in cancer.[3][4] Inhibition of these kinases can disrupt downstream signaling pathways responsible for cell proliferation, migration, and survival.
-
Neurological Applications: The this compound scaffold is a potent inhibitor of D-amino acid oxidase (DAAO).[1][2] Inhibition of DAAO increases the levels of the neuromodulator D-serine, which can help address NMDA receptor hypofunction, a key hypothesis in the pathophysiology of schizophrenia.[1][2]
Caption: Simplified signaling pathways targeted by 1H-indazole derivatives in cancer and neurology.
References
- 1. This compound|High-Purity Research Compound [benchchem.com]
- 2. Discovery of isatin and this compound derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bloomtechz.com [bloomtechz.com]
- 6. rsc.org [rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. rsc.org [rsc.org]
- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound, 1-phenyl- | C13H10N2O | CID 234617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Indazole Nucleus: A Comprehensive Technical Guide to its Chemical Reactivity
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique electronic properties and the presence of two reactive nitrogen atoms make it a versatile building block for the synthesis of a diverse array of functionalized molecules. This technical guide provides an in-depth exploration of the chemical reactivity of the indazole ring, focusing on key transformations and offering detailed experimental protocols for researchers in the field.
Electrophilic Substitution Reactions
Indazole is an aromatic heterocycle that undergoes electrophilic substitution reactions. The position of substitution is influenced by the reaction conditions and the nature of the substituent already present on the ring. Generally, electrophilic attack occurs preferentially on the benzene ring.
Halogenation
Halogenation of indazole typically occurs at the 3, 5, and 7-positions. The regioselectivity can be controlled to some extent by the choice of halogenating agent and reaction conditions. For instance, chlorination in an acidic medium can lead to a mixture of 3-chloro, 3,5-dichloro, and 3,5,7-trichloroindazoles.[1] However, selective 3-chloro-1H-indazole can be prepared in good yields using sodium hypochlorite.[1] Iodination is often achieved using iodine in the presence of a base like potassium hydroxide in a polar solvent such as DMF.[2]
Table 1: Representative Halogenation Reactions of Indazole
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1H-Indazole | I₂, KOH, DMF | 3-Iodo-1H-indazole | Good | [2] |
| 6-Bromoindazole | I₂, KOH, DMF | 6-Bromo-3-iodo-1H-indazole | Good | [2] |
| 5-Methoxyindazole | I₂, KOH, Dioxane | 3-Iodo-5-methoxy-1H-indazole | Quantitative | [2] |
| 1H-Indazole | NaOCl | 3-Chloro-1H-indazole | 75-80 | [1] |
Nitration
Nitration of indazole can also lead to a mixture of products, with the position of substitution being highly dependent on the reaction conditions. Radical C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate in the presence of TEMPO and oxygen.[2]
Nucleophilic Substitution and Ring-Opening Reactions
While less common than electrophilic substitution on the carbocyclic ring, nucleophilic substitution can occur, particularly on activated indazole derivatives. A notable example involves the nucleophilic ring-opening of oxazino-, oxazolino-, and benzoxazin[3,2-b]indazoles.[3][4] These reactions, often carried out under microwave conditions, allow for the introduction of a variety of nucleophiles, such as thiolates, alkoxides, amines, iodide, and cyanide, leading to the formation of 2-substituted 1H-indazolones.[3][4][5]
N-Functionalization: Alkylation and Arylation
The presence of two nucleophilic nitrogen atoms (N-1 and N-2) makes the N-functionalization of indazole a key area of study, though it often presents challenges in regioselectivity.[6] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6][7][8][9][10]
N-Alkylation
The regioselectivity of N-alkylation is highly dependent on the base, solvent, alkylating agent, and substituents on the indazole ring.[6][11] Conditions that favor thermodynamic control tend to yield the N-1 alkylated product, while kinetically controlled reactions can favor the N-2 isomer.[6]
Table 2: Regioselectivity of Indazole N-Alkylation under Various Conditions
| Indazole Substrate | Base | Solvent | Alkylating Agent | N-1:N-2 Ratio | Yield (%) | Reference |
| 1H-Indazole | NaH | THF | Alkyl Bromide | >99:1 (for many C-3 subst.) | High | [9][11] |
| 7-NO₂ or 7-CO₂Me Indazole | NaH | THF | Alkyl Bromide | Predominantly N-2 (≥96%) | High | [9][11] |
| 1H-Indazole | K₂CO₃ | DMF | Alkyl Halide | Mixture of isomers | Variable | [6] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs₂CO₃ | - | Tosylates | >90 (N-1) | >90 | [12] |
Factors Influencing N-Alkylation Regioselectivity
Caption: Key factors determining the regioselectivity of indazole N-alkylation.
N-Arylation
N-arylation of indazoles is a crucial transformation for accessing compounds with significant biological activity. Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are commonly employed. These methods can tolerate a variety of functional groups on both the indazole and the aryl halide.[13][14] Palladium-catalyzed methods have also been developed.[15]
Table 3: Copper-Catalyzed N-Arylation of Indazoles
| Indazole | Aryl Halide | Catalyst System | Yield (%) | Reference |
| 1H-Indazole | Aryl Iodides/Bromides | CuI, Diamine Ligand | Good | [13][14] |
| 1H-Indazoles | Aryl/Vinyl(mesityl)iodonium triflate | CuCl | 15-95 | [16] |
Metal-Catalyzed Cross-Coupling Reactions
The indazole ring can be functionalized at its carbon atoms through various metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, and other groups.
Suzuki-Miyaura Coupling
Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful tool for the C-C bond formation on the indazole nucleus. This reaction is typically used to introduce aryl or vinyl groups at halogenated positions of the indazole ring.[17]
General Suzuki-Miyaura Coupling Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
C-H Functionalization
Direct C-H functionalization represents an atom-economical approach to modify the indazole ring. Rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides a one-step synthesis of N-aryl-2H-indazoles.[18]
Experimental Protocols
Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)[6]
This protocol is optimized for achieving high regioselectivity for the N-1 position.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (concentration typically 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) and stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).
-
Workup: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: N-Alkylation with Mixed Regioselectivity[6]
This method is straightforward but often results in a mixture of N-1 and N-2 isomers.
-
Preparation: Suspend the 1H-indazole (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.1-2.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., overnight).
-
Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Separate the isomers by flash column chromatography.
Protocol 3: Copper-Catalyzed Intramolecular N-Arylation for 1H-Indazole Synthesis[15]
This protocol describes the synthesis of N-phenyl-1H-indazoles from o-chlorinated arylhydrazones.
-
Reaction Setup: To a dried Schlenk tube, add the arylhydrazone (0.5 mmol), potassium hydroxide (KOH, 200 mol %), 1,10-phenanthroline (22 mol %), copper(I) iodide (CuI, 20 mol %), and DMF (2.5 mL) under a nitrogen atmosphere.
-
Reaction: Stir and heat the reaction mixture at 120 °C for 12-48 hours.
-
Workup: After cooling to room temperature, add ethyl acetate (10 mL) to the mixture. Pass the mixture through a short column of silica gel.
-
Extraction: Wash the eluate with water (1 x 10 mL) and a saturated aqueous NaCl solution (2 x 10 mL).
-
Purification: Dry the organic layer, concentrate, and purify the residue by chromatography to obtain the desired 1H-indazole.
Logical Relationship of Indazole Reactions
Caption: An overview of the principal reaction pathways for the functionalization of the indazole ring system.
References
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. soc.chim.it [soc.chim.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 11. research.ucc.ie [research.ucc.ie]
- 12. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 18. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Fluorinated 1H-Indazol-3-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] Fluorinated 1H-indazol-3-ol and its analogs are of significant interest due to the diverse biological activities associated with the indazole scaffold, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2][5][6] This technical guide provides an in-depth overview of contemporary synthetic methodologies for preparing these valuable compounds, complete with detailed experimental protocols and comparative data.
Synthetic Strategies and Methodologies
The synthesis of fluorinated this compound analogs can be broadly categorized into two approaches: introduction of a fluorine substituent onto a pre-formed indazol-3-ol core or construction of the fluorinated indazole ring system from fluorinated precursors.
Cyclocondensation Reactions with Fluorinated Phenylhydrazines
A primary and regioselective method for constructing the fluorinated indazole core involves the cyclocondensation of β-dicarbonyl compounds with fluorinated phenylhydrazines.[7] This approach allows for the direct incorporation of fluorine atoms onto the benzene ring of the indazole system.
A general workflow for this synthetic approach is outlined below:
Caption: General workflow for the synthesis of fluorinated this compound analogs via cyclocondensation.
Experimental Protocol: Synthesis of Fluorine-Containing Indazolones from 2-Acylcyclohexane-1,3-diones [7]
This protocol describes the reaction of 2-acylcyclohexane-1,3-diones with 4-fluorophenylhydrazine hydrochloride and pentafluorophenylhydrazine.
-
Reaction Setup: A mixture of the 2-acylcyclohexane-1,3-dione (1 mmol) and the respective fluorine-containing phenylhydrazine (1.1 mmol) is prepared in ethanol.
-
Reaction Conditions: The reaction mixture is heated under reflux for a specified period, which can be significantly longer for more heavily fluorinated phenylhydrazines (e.g., 20 hours for pentafluorophenylhydrazine).
-
Work-up and Purification: The resulting product is isolated, often through filtration, and can be further purified by recrystallization or column chromatography to yield the desired fluorine-containing indazolone.
| Starting Material (2-Acylcyclohexane-1,3-dione) | Phenylhydrazine Reactant | Product | Yield (%) |
| 2-Acetyl-cyclohexane-1,3-dione | 4-Fluorophenylhydrazine HCl | 6,7-Dihydro-1-(4-fluorophenyl)-3-methyl-1H-indazol-4(5H)-one | High |
| 2-Propionyl-cyclohexane-1,3-dione | 4-Fluorophenylhydrazine HCl | 6,7-Dihydro-1-(4-fluorophenyl)-3-ethyl-1H-indazol-4(5H)-one | High |
| 2-Benzoyl-cyclohexane-1,3-dione | 4-Fluorophenylhydrazine HCl | 6,7-Dihydro-1-(4-fluorophenyl)-3-phenyl-1H-indazol-4(5H)-one | High |
| 2-Acetyl-cyclohexane-1,3-dione | Pentafluorophenylhydrazine | 6,7-Dihydro-1-(pentafluorophenyl)-3-methyl-1H-indazol-4(5H)-one | Moderate |
| 2-Propionyl-cyclohexane-1,3-dione | Pentafluorophenylhydrazine | 6,7-Dihydro-1-(pentafluorophenyl)-3-ethyl-1H-indazol-4(5H)-one | Moderate |
Note: "High" and "Moderate" yields are as described in the source literature, which did not always provide specific quantitative values.
Direct Fluorination of the Indazole Core
An alternative strategy involves the direct fluorination of a pre-existing indazole or indazolone ring system. This method is advantageous when the desired non-fluorinated indazole is readily available. Electrophilic fluorinating agents are commonly employed for this transformation.
The logical flow for direct fluorination is depicted in the following diagram:
Caption: Workflow for the direct fluorination of an indazol-3-ol precursor.
Experimental Protocol: Metal-Free Fluorination of 2H-Indazoles using N-Fluorobenzenesulfonimide (NFSI) [1][2][8]
This method provides a route to 3-fluoro-2H-indazoles, which are tautomers of the corresponding 1H-indazol-3-ols.
-
Reaction Setup: To a solution of the 2-substituted-2H-indazole (0.2 mmol) in water, N-fluorobenzenesulfonimide (NFSI) (1.5 equivalents) is added.
-
Reaction Conditions: The reaction is stirred at room temperature under ambient air.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the product is extracted with an organic solvent, dried, and concentrated. The crude product is then purified by column chromatography.
| Substrate (2-substituted-2H-indazole) | Product | Yield (%) |
| 2-Phenyl-2H-indazole | 3-Fluoro-2-phenyl-2H-indazole | 85 |
| 2-(4-Methoxyphenyl)-2H-indazole | 3-Fluoro-2-(4-methoxyphenyl)-2H-indazole | 82 |
| 2-(4-Chlorophenyl)-2H-indazole | 2-(4-Chlorophenyl)-3-fluoro-2H-indazole | 80 |
| 2-Benzyl-2H-indazole | 2-Benzyl-3-fluoro-2H-indazole | 86 |
| 2-(tert-Butyl)-2H-indazole | 2-(tert-Butyl)-3-fluoro-2H-indazole | 87 |
Synthesis from Fluorinated Anilines
A multi-step approach starting from fluorinated anilines provides access to specifically substituted fluorinated indazoles that can be further converted to the desired indazol-3-ols.
The experimental workflow for this multi-step synthesis is illustrated below:
Caption: Multi-step synthesis of a fluorinated 1H-indazole from a fluorinated aniline.
Experimental Protocol: Synthesis of 5-Bromo-4-fluoro-1H-indazole [9]
This three-step synthesis starts from 3-fluoro-2-methylaniline.
-
Step 1: Bromination: 3-Fluoro-2-methylaniline is dissolved in acetonitrile. N-bromosuccinimide is added while maintaining the temperature between -10 and 10 °C. The reaction is stirred for 1-2 hours. After completion, sodium hydrogensulfite is added to quench the reaction, yielding 4-bromo-3-fluoro-2-methylaniline.
-
Step 2: Ring Closure: The 4-bromo-3-fluoro-2-methylaniline is dissolved in toluene and heated to 90 °C. Acetic acid and isoamyl nitrite are added, and the reaction is heated to 110 °C for 3-5 hours to form the acetyl-protected indazole.
-
Step 3: Deprotection: The resulting 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone is treated with a base to remove the acetyl group, affording the final 5-bromo-4-fluoro-1H-indazole.
| Step | Product | Yield (%) |
| Bromination | 4-Bromo-3-fluoro-2-methylaniline | 86.2 - 96.8 |
| Ring Closure | 1-(5-Bromo-4-fluoro-1H-indazol-1-yl)ethanone | 40.5 - 42.8 |
| Deprotection | 5-Bromo-4-fluoro-1H-indazole | Not specified |
Conclusion
The synthesis of fluorinated this compound analogs can be achieved through several effective strategies. The choice of method depends on the availability of starting materials and the desired substitution pattern on the indazole core. Cyclocondensation reactions offer a direct route to indazolones with fluorine on the benzene ring. Direct fluorination provides a means to modify existing indazole scaffolds. Multi-step syntheses from fluorinated anilines allow for the preparation of specifically substituted indazoles. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration of this important class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 9. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
1H-Indazol-3-ol: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines and its ability to act as a versatile pharmacophore.[1] Among its derivatives, 1H-Indazol-3-ol, also known as indazolone, represents a key building block for the development of a diverse array of biologically active compounds. Its unique structural and electronic properties allow for the facile introduction of various substituents, enabling the fine-tuning of pharmacological profiles. Derivatives of this compound have demonstrated a remarkable breadth of therapeutic potential, including anti-cancer, kinase inhibitory, anti-inflammatory, and neuroprotective activities.[1][2] This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, physicochemical properties, and its application in the design of potent and selective therapeutic agents, supported by experimental protocols and quantitative data.
Physicochemical Properties of this compound
The physicochemical properties of the this compound core are crucial for its behavior in biological systems and for its utility as a scaffold in drug design. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O | [3] |
| Molecular Weight | 134.14 g/mol | [3] |
| Appearance | White to beige crystalline powder | [3] |
| Melting Point | 245-248 °C | [3] |
| logP | 1.14 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| pKa | 8.3 (acidic), 0.9 (basic) | [3] |
| Solubility | Soluble in DMSO and methanol. | [4] |
Synthesis of the this compound Scaffold
The synthesis of the this compound core can be achieved through several synthetic routes, most commonly involving the cyclization of appropriately substituted benzene precursors. A widely utilized method involves the use of isatin or derivatives of 2-aminobenzoic acid.
General Synthetic Protocol from Isatin
A common and effective method for the preparation of this compound is through the ring-opening and subsequent recyclization of isatin (1H-indole-2,3-dione).
Experimental Protocol:
-
Ring Opening of Isatin: Isatin (1 equivalent) is dissolved in an aqueous solution of sodium hydroxide (2 equivalents). The mixture is heated to reflux for 1-2 hours, resulting in the formation of the sodium salt of 2-aminophenylglyoxylic acid.
-
Diazotization: The reaction mixture is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, followed by the slow addition of hydrochloric acid until the solution is acidic. This step forms the diazonium salt.
-
Reduction and Cyclization: A reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, is added portion-wise to the cooled diazonium salt solution. The mixture is stirred at 0-5 °C for 1-2 hours and then allowed to warm to room temperature. The acidic conditions facilitate the cyclization to form this compound.
-
Work-up and Purification: The resulting precipitate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Applications in Medicinal Chemistry and Biological Activities
The this compound scaffold has been successfully employed to generate a multitude of derivatives with potent biological activities. The subsequent sections will delve into specific examples of these applications, including their role as kinase inhibitors, anti-cancer agents, and D-amino acid oxidase inhibitors.
Kinase Inhibitors
Derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.
Aberrant activation of p21-activated kinase 1 (PAK1) is associated with tumor progression, making it a promising target for anti-cancer drug discovery.[5] 1H-indazole-3-carboxamide derivatives have been identified as potent PAK1 inhibitors.[5]
Signaling Pathway for PAK1 Inhibition
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 5. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
The Rising Therapeutic Promise of 1H-Indazol-3-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazol-3-ol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have shown significant potential in oncology, inflammation, and neurodegenerative diseases, primarily through their action as potent enzyme inhibitors. This technical guide provides an in-depth overview of the biological potential of this compound derivatives, focusing on their anticancer, anti-inflammatory, and kinase inhibitory activities. It includes a compilation of quantitative biological data, detailed experimental protocols for their evaluation, and visualizations of key signaling pathways they modulate.
Anticancer Potential: Targeting Proliferation and Survival
Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, mediated by the inhibition of key signaling pathways.
Quantitative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [1][2][3] |
| A549 (Lung Carcinoma) | >40 | [2] | |
| PC-3 (Prostate Cancer) | 22.31 | [2] | |
| HepG2 (Hepatocellular Carcinoma) | 18.54 | [2] | |
| HEK-293 (Normal Kidney Cells) | 33.2 | [1][2][3] | |
| Compound 5k | HepG2 (Hepatocellular Carcinoma) | 3.32 | [2] |
| K562 (Chronic Myeloid Leukemia) | 12.17 | [2] | |
| HEK-293 (Normal Kidney Cells) | 12.17 | [2] | |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | [4] |
| [CuL1] | MCF7 (Breast Cancer) | 80.68 µg/ml | [4] |
| [CuL2] | MCF7 (Breast Cancer) | 49.40 µg/ml | [4] |
| [CuL3] | MCF7 (Breast Cancer) | 45.91 µg/ml | [4] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
This compound derivatives have also been investigated for their anti-inflammatory properties. Certain derivatives have shown potent inhibition of key enzymes and mediators involved in the inflammatory response.
Quantitative Anti-inflammatory and Enzyme Inhibitory Activity
| Compound ID | Target/Assay | IC50 | Reference |
| 5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (27) | 5-Lipoxygenase | 44 nM | [5] |
| Contraction of sensitized guinea pig tracheal segments | 2.9 µM | [5] | |
| Indazole | Cyclooxygenase-2 (COX-2) | 23.42 µM | [6] |
| TNF-α | 220.11 µM | [6] | |
| IL-1β | 120.59 µM | [6] | |
| 5-aminoindazole | Cyclooxygenase-2 (COX-2) | 12.32 µM | [6] |
| TNF-α | 230.19 µM | [6] | |
| IL-1β | 220.46 µM | [6] | |
| 6-nitroindazole | Cyclooxygenase-2 (COX-2) | 19.22 µM | [6] |
| IL-1β | 100.75 µM | [6] |
Kinase Inhibition: A Promising Avenue for Targeted Therapy
A significant body of research has focused on the development of this compound derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer and other diseases.
Quantitative Kinase Inhibitory Activity
| Compound ID | Kinase Target | IC50 | Reference |
| Compound 95 | RSK2 | < 2.5 nM | [7] |
| Unnamed Indazole Derivative | JNK1 | 6 nM | [7] |
| JNK2 | 17 nM | [7] | |
| Compound 106 | JNK3 | 40 nM | [7] |
| Compound 49 | GSK-3β | 1.7 µM | [8] |
| Compound 50 | GSK-3β | 0.35 µM | [8] |
| Compound 51a | GSK-3 | 1.20 µM | [8] |
| Compound 51b | GSK-3 | 0.67 µM | [8] |
| Compound 51c | GSK-3 | 0.69 µM | [8] |
| Compound 51d | GSK-3 | 0.23 µM | [8] |
| Compound 59a | Pim1-3 | 3–11 nM | [8] |
| Compound 59b | Pim1-3 | 142 ≥ 3000 nM | [8] |
| Compound 59c | Pim1-3 | 3–70 nM | [8] |
| Compound 19 | FGFR-1 | 90 µM | [8] |
| Compound 18 | FGFR-1 | 77 µM | [8] |
| Compound 22 | FGFR-2 | 0.8 µM | [8] |
| FGFR-3 | 4.5 µM | [8] | |
| Compound 100a | VEGFR-2 | 3.45 nM | [8] |
| Tie2 | 2.13 nM | [8] | |
| EphB4 | 4.71 nM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the key experimental protocols used in the evaluation of this compound derivatives.
Synthesis of 1H-Indazole-3-amine Derivatives (General Procedure)
A common synthetic route to 1H-indazole-3-amine derivatives involves the following steps:
-
Cyclization: Refluxing a substituted 2-fluorobenzonitrile with hydrazine hydrate to form the 5-bromo-1H-indazol-3-amine intermediate.
-
Suzuki Coupling: Coupling the bromo-indazole intermediate with a substituted boronic acid or ester in the presence of a palladium catalyst (e.g., PdCl2(dppf)2) and a base (e.g., Cs2CO3) in a suitable solvent system (e.g., 1,4-dioxane/H2O).
-
Amide Coupling: Reacting the resulting Suzuki product with chloroacetyl chloride in the presence of a base like sodium carbonate.
-
Final Derivatization: Coupling the chloroacetylated intermediate with various amines (e.g., substituted thiophenols or piperazines) in the presence of a base such as potassium carbonate in a solvent like acetonitrile.[9]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.[10][11][12][13]
Western Blot Analysis for Apoptosis
Western blotting is used to detect and quantify specific proteins involved in apoptosis.
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic marker proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[14][15][16][17][18]
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions before the experiment.
-
Compound Administration: Administer the test compound or vehicle control to the animals, typically orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[9][19][20][21][22]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the biological effects of this compound derivatives is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. benchchem.com [benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Characterization of 1H-Indazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indazol-3-ol is a heterocyclic aromatic compound that serves as a crucial building block in medicinal chemistry. Its scaffold is present in a variety of biologically active molecules. Accurate and comprehensive characterization of this compound is essential for its use in drug discovery and development, ensuring its identity, purity, and stability. A key feature of this molecule is its potential for tautomerism, primarily existing in equilibrium between the this compound and 1,2-dihydro-3H-indazol-3-one forms. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using modern spectroscopic and chromatographic techniques.
Tautomerism of this compound
The characterization of this compound is influenced by its tautomeric nature. The two primary tautomers are the enol-like this compound and the keto-like 1,2-dihydro-3H-indazol-3-one. The position of this equilibrium can be influenced by the solvent and the solid-state packing. It is crucial to consider the presence of both tautomers when interpreting analytical data.
Caption: Tautomeric equilibrium of this compound.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of this compound and for studying its tautomerism. Due to the lack of publicly available experimental spectra for the parent compound, the following data is predicted based on the analysis of closely related indazole derivatives.[1][2][3][4][5][6][7]
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 - 13.0 | br s | 1H | N1-H |
| ~9.5 - 10.5 | br s | 1H | O-H |
| ~7.6 - 7.8 | d | 1H | H-4 or H-7 |
| ~7.3 - 7.5 | t | 1H | H-5 or H-6 |
| ~7.0 - 7.2 | t | 1H | H-6 or H-5 |
| ~6.8 - 7.0 | d | 1H | H-7 or H-4 |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 165 | C=O (keto) |
| ~140 - 150 | C-3 (enol) |
| ~140 - 145 | C-7a |
| ~125 - 130 | C-5 |
| ~120 - 125 | C-6 |
| ~115 - 120 | C-4 |
| ~110 - 115 | C-7 |
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often suitable for indazole derivatives due to its ability to dissolve polar compounds and allow for the observation of exchangeable N-H and O-H protons.
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 500 MHz or higher field spectrometer.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals.
-
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Expected Mass Spectrometry Data
| Technique | Ionization Mode | Expected [M+H]⁺ (m/z) | Key Fragments (m/z) |
| ESI-MS | Positive | 135.0456 | Fragmentation will depend on collision energy. |
| EI-MS | - | 134.0483 (M⁺) | Expected fragments from loss of CO, N₂, and HCN. |
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into an electrospray ionization mass spectrometer.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) experiments to induce fragmentation and obtain structural information.
-
-
Data Acquisition (EI-MS):
-
Introduce the sample (if sufficiently volatile) into an electron ionization mass spectrometer.
-
Acquire the mass spectrum to observe the molecular ion (M⁺) and its fragmentation pattern.
-
Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of this compound and for monitoring reaction progress during its synthesis.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for the analysis of the polar aromatic compound this compound. The following is a general method that can be optimized for specific applications.[1][8]
Proposed HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on the specific gradient, but expected in the early to mid-eluting region. |
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in the mobile phase or a compatible solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the sample and run the gradient program.
-
Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.
-
Caption: Workflow for HPLC analysis of this compound.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and reveals information about the solid-state packing and intermolecular interactions. Obtaining a high-quality single crystal is the most critical step.
-
Crystallization:
-
Slow evaporation is a common method for growing single crystals.
-
Prepare a saturated solution of this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane).
-
Allow the solvent to evaporate slowly in a loosely covered vial at a constant temperature.
-
Other techniques such as vapor diffusion or slow cooling of a saturated solution can also be employed.
-
-
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Process the data and solve and refine the crystal structure using appropriate software.
-
Summary of Analytical Techniques
The following diagram illustrates the relationship between the different analytical techniques for a comprehensive characterization of this compound.
Caption: Interrelation of analytical techniques for this compound characterization.
References
- 1. 1-Benzyl-1H-indazol-3-ol | SIELC Technologies [sielc.com]
- 2. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Properties, and Reactions of 1H-Indazol-3-ols and 1,2-Dihydro-3H-indazol-3-ones | Semantic Scholar [semanticscholar.org]
The Indazole Scaffold: A Cornerstone in Oncology Research
While 1H-Indazol-3-ol itself is a foundational chemical structure, its direct application in oncology is primarily as a key building block in the synthesis of more complex and potent anti-cancer agents.[1] The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational compounds that target various hallmarks of cancer. This document will focus on the research applications of prominent 1H-indazole derivatives, specifically those functionalized at the 3-position, such as 1H-indazol-3-amines and 1H-indazole-3-carboxamides, which have demonstrated significant potential in cancer therapy.
Application Notes
The versatility of the 1H-indazole scaffold allows for its derivatives to be tailored to inhibit a wide range of molecular targets implicated in cancer progression, including protein kinases and pathways regulating cell death and metastasis.
Inhibition of Protein Kinases
Indazole derivatives are widely recognized for their potent inhibitory activity against various protein kinases, which are often dysregulated in cancer. The 1H-indazole-3-amine moiety, for instance, is an effective "hinge-binding" fragment, enabling compounds to dock into the ATP-binding site of kinases and block their downstream signaling.[2]
-
Targeted Kinase Inhibition: A number of commercially available anticancer drugs, such as Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Linifanib (multi-targeted tyrosine kinase inhibitor), feature the indazole core.[3][4] Research has also focused on developing indazole derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Glycogen Synthase Kinase-3 (GSK-3), both of which are implicated in various cancers.[3]
-
Anti-Metastatic Effects via PAK1 Inhibition: Certain 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[5] Aberrant PAK1 activation is linked to tumor progression and metastasis.[5] Inhibition of PAK1 by these indazole compounds has been shown to suppress the migration and invasion of cancer cells by downregulating the expression of Snail, a key transcription factor in the epithelial-mesenchymal transition (EMT).[5]
Induction of Apoptosis and Cell Cycle Arrest
Several 1H-indazole derivatives have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell cycle in cancer cells.
-
Modulation of the p53 and Bcl-2 Pathways: One study on a 1H-indazole-3-amine derivative, compound 6o, found that it induces apoptosis in chronic myeloid leukemia cells (K562).[6][7] The proposed mechanism involves the inhibition of Bcl-2 family members and interference with the p53/MDM2 pathway.[6][7] This leads to an increase in the pro-apoptotic protein Bax relative to the anti-apoptotic protein Bcl-2, ultimately triggering cell death.[6] The compound was also observed to cause cell cycle arrest.[6]
Quantitative Data
The following tables summarize the in vitro inhibitory activities of representative 1H-indazole derivatives against various cancer cell lines and protein kinases.
Table 1: Cytotoxicity of 1H-Indazole-3-amine Derivatives against Human Cancer Cell Lines
| Compound | A549 (Lung) IC50 (µM) | K562 (Leukemia) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Hep-G2 (Hepatoma) IC50 (µM) | HEK-293 (Normal) IC50 (µM) | Reference |
| 6o | >40 | 5.15 | >40 | >40 | 33.2 | [2][6][7][8] |
| 5-Fu (Control) | 10.32 | 31.25 | 11.45 | 4.38 | - | [2] |
IC50 values represent the concentration required to inhibit cell growth by 50%.
Table 2: Inhibitory Activity of 1H-Indazole-3-carboxamide Derivatives against PAK1 Kinase
| Compound | PAK1 IC50 (nM) | Reference |
| 30l | 9.8 | [5] |
IC50 values represent the concentration required to reduce the enzymatic activity of PAK1 by 50%.
Experimental Protocols
Detailed methodologies for key experiments cited in the research of 1H-indazole derivatives are provided below.
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of indazole derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)[2]
-
Culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS
-
96-well plates
-
Indazole derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the indazole derivatives (e.g., 0.625 to 10 µM) for 48 hours.[2] Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50% compared to the control.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells after treatment with indazole derivatives.
Materials:
-
K562 cells[6]
-
6-well plates
-
Indazole derivative (e.g., compound 6o)[6]
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Plate 1x10⁶ K562 cells per well in 6-well plates and incubate for 24 hours.[4]
-
Treat the cells with the indazole derivative at various concentrations (e.g., 10, 12, 14 µM) for 48 hours.[6]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.
Protocol 3: Western Blotting for Protein Expression Analysis
This technique is used to detect changes in the levels of specific proteins involved in signaling pathways affected by the indazole compounds.
Materials:
-
Cancer cells treated with the indazole derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, p53, MDM2, PAK1, Snail, GAPDH)[6]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. GAPDH is often used as a loading control.[6]
Visualizations
The following diagrams illustrate the mechanisms of action and experimental workflows described.
Caption: Proposed mechanism of an anti-cancer 1H-indazole-3-amine derivative.
Caption: Anti-metastatic action of a 1H-indazole-3-carboxamide derivative.
Caption: A typical workflow for Western Blotting analysis.
References
- 1. This compound|High-Purity Research Compound [benchchem.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
- 8. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1H-Indazol-3-ol Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1][2] This structure is a key pharmacophore in numerous kinase inhibitors, including several clinically approved anticancer drugs like Axitinib, Pazopanib, and Niraparib.[1][3] The 1H-indazole core can act as a bioisostere for the purine ring of ATP, enabling it to bind effectively to the ATP-binding site of various kinases.[4] The nitrogen atoms of the indazole ring form crucial hydrogen bonds with the hinge region of the kinase, a key factor for high-affinity binding.[4] Consequently, derivatives of 1H-indazole have been developed to target a wide array of serine/threonine and tyrosine kinases, playing significant roles in oncology and the treatment of inflammatory diseases.[1][5] This document provides a comprehensive overview of the application of 1H-indazole derivatives as kinase inhibitors, including quantitative data on their inhibitory activities, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Data Presentation: Inhibitory Activity of 1H-Indazole Derivatives
The following tables summarize the in vitro inhibitory activity of representative 1H-indazole derivatives against various kinase targets. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: 1H-Indazole-3-carboxamide Derivatives as PAK1 and GSK-3β Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 30l | PAK1 | 9.8 | [6][7] |
| 87d | PAK1 | 16 | [6] |
| 87c | PAK1 | 52 | [6] |
| 87b | PAK1 | 159 | [6] |
| 51d | GSK-3β | 230 | [1] |
| 51b | GSK-3β | 670 | [1] |
| 51c | GSK-3β | 690 | [1] |
| 51a | GSK-3β | 1200 |[1] |
Table 2: 1H-Indazol-3-amine Derivatives as FGFR and EGFR Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 99 | FGFR1 | 2.9 | [8] |
| 27a | FGFR1 | < 4.1 | [1] |
| 27a | FGFR2 | 2.0 | [1] |
| 109 | EGFR T790M | 5.3 | [8] |
| 109 | EGFR | 8.3 |[8] |
Table 3: N-(1H-Indazol-6-yl)benzenesulfonamide Derivatives as PLK4 Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| K22 | PLK4 | 0.1 | [9] |
| K17 | PLK4 | 0.3 | [9] |
| K02 | PLK4 | 12.4 | [9] |
| K01 | PLK4 | 977.6 |[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to synthesize and characterize the activity of 1H-indazole-based kinase inhibitors.
Protocol 1: General Synthesis of 1H-Indazole-3-carboxamide Derivatives
This protocol describes a general method for the amide coupling reaction to produce 1H-indazole-3-carboxamides.[6]
Materials:
-
1H-indazole-3-carboxylic acid
-
Substituted aryl or aliphatic amines (1 equivalent)
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBT) (1.2 equivalents)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 equivalents)
-
Triethylamine (TEA) (3 equivalents)
Procedure:
-
Dissolve 1H-indazole-3-carboxylic acid in DMF.
-
Add HOBT, EDC.HCl, and TEA to the solution.
-
Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired substituted amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole-3-carboxamide derivative.[6]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[4][6]
Materials:
-
Purified kinase enzyme (e.g., PAK1, FGFR1)
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Test compounds (1H-indazole derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of the 1H-indazole test compounds in kinase assay buffer.
-
In a 384-well plate, add 1 µL of the inhibitor solution (or 5% DMSO for the vehicle control).
-
Add 2 µL of the kinase enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.[6]
-
-
ATP Depletion & Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4][6]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.[4][6]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and, therefore, to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[10]
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[4][11][12]
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[4]
-
Compound Treatment: Treat the cells with serial dilutions of the 1H-indazole derivatives for the desired time period (e.g., 72 hours). Include a vehicle control (DMSO).[13]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition and determine the IC50 value.
Protocol 4: Western Blot for Downstream Signaling Analysis
This protocol is used to detect changes in the phosphorylation status of key proteins within a signaling pathway following treatment with a kinase inhibitor.[6][13]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment & Lysis: Treat cells with the 1H-indazole inhibitor at various concentrations for a specified time. Lyse the cells and quantify the protein concentration.[6]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate per lane by SDS-PAGE and transfer the proteins to a PVDF membrane.[13]
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a specific primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C.[13]
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the changes in protein phosphorylation, confirming the inhibitor's effect on the target signaling pathway.[6]
-
Visualizations
The following diagrams illustrate key concepts, workflows, and signaling pathways relevant to the study of 1H-indazole derivatives as kinase inhibitors.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 13. benchchem.com [benchchem.com]
Application Note: HPLC Analysis for Purity Determination of 1H-Indazol-3-ol
Introduction
1H-Indazol-3-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its versatile chemical scaffold.[1] The purity of this compound is critical for its use in research and development, as impurities can affect biological activity and lead to erroneous experimental results. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for assessing the purity of pharmaceutical compounds.[2][3] This application note provides a detailed protocol for the determination of this compound purity using reversed-phase HPLC (RP-HPLC) with UV detection.
Physicochemical Properties of this compound (and related compounds)
A summary of the physicochemical properties of this compound and a related derivative, which are important for method development, is presented in Table 1. The LogP value suggests that the compound is suitable for reversed-phase chromatography.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| This compound | C₇H₆N₂O | 134.14 | 1.8 (Predicted)[4] |
| 1-Benzyl-1H-indazol-3-ol | C₁₄H₁₂N₂O | 224.26 | 2.31[5] |
Experimental Protocol
This protocol outlines a general method for the purity determination of this compound. Optimization may be required based on the specific impurities present.
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC Vials: Amber or clear, with caps and septa.
-
Syringe filters: 0.45 µm or 0.22 µm pore size, compatible with the sample solvent.
-
Reagents:
-
This compound reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (or Phosphoric acid), analytical grade.
-
2. Chromatographic Conditions
The following chromatographic conditions are a recommended starting point.
Table 2: HPLC Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 3 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 3: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
3. Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B (Acetonitrile): Use directly from the supplier.
-
Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Filtration: Filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection.
4. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the reference standard solution five times and evaluate the parameters listed in Table 4.
Table 4: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
5. Data Analysis and Purity Calculation
The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Ensure that any peaks corresponding to the blank (injection of diluent) are excluded from the calculation.
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound purity.
Caption: Workflow for HPLC purity analysis of this compound.
Conclusion
This application note provides a comprehensive protocol for the purity determination of this compound by RP-HPLC. The described method is a good starting point and should be validated to ensure its suitability for its intended purpose. Proper system suitability checks are crucial for obtaining reliable and accurate results. This protocol is intended for use by researchers, scientists, and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. 1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-1H-indazol-3-ol | SIELC Technologies [sielc.com]
Application Notes and Protocols: Leveraging 1H-Indazol-3-ol Derivatives in Multi-Component Reactions for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 1H-indazol-3-ol and its tautomeric forms in multi-component reactions (MCRs) for the efficient synthesis of complex heterocyclic scaffolds. The focus is on a prominent three-component reaction for the synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11-triones, which are valuable structures in medicinal chemistry. This document offers detailed experimental protocols, quantitative data, and visual diagrams to facilitate the adoption of these methods in a research and development setting.
Introduction
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern organic synthesis and medicinal chemistry. They offer significant advantages over traditional multi-step syntheses, including increased efficiency, reduced waste, and the ability to rapidly generate libraries of structurally diverse molecules. This compound, and its readily accessible tautomer, 1,2-dihydro-3H-indazol-3-one, are versatile building blocks for MCRs due to the presence of multiple reactive sites. These precursors can participate in a variety of transformations to yield fused heterocyclic systems, which are prevalent in many biologically active compounds.
This document details a robust and widely applicable three-component reaction for the synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11-triones from an aldehyde, a 1,3-dicarbonyl compound (dimedone), and phthalhydrazide (a close structural analog of the indazolone tautomer).
Featured Multi-Component Reaction: Synthesis of 2H-Indazolo[2,1-b]phthalazine-1,6,11-triones
This one-pot synthesis involves the condensation of an aromatic aldehyde, dimedone, and phthalhydrazide, often facilitated by a catalyst, to produce the tetracyclic 2H-indazolo[2,1-b]phthalazine-1,6,11-trione scaffold. This reaction proceeds through a domino Knoevenagel condensation/Michael addition/intramolecular cyclodehydration sequence.[1]
Reaction Scheme
Caption: General scheme of the three-component reaction.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various 2H-indazolo[2,1-b]phthalazine-1,6,11-trione derivatives using different catalytic systems.
Table 1: Synthesis of 2H-Indazolo[2,1-b]phthalazine-trione Derivatives via Grinding with p-Toluene Sulfonic Acid.[2]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 5 | 95 |
| 2 | 4-Chlorobenzaldehyde | 7 | 96 |
| 3 | 4-Methylbenzaldehyde | 6 | 94 |
| 4 | 4-Methoxybenzaldehyde | 8 | 92 |
| 5 | 4-Nitrobenzaldehyde | 10 | 90 |
| 6 | 3-Nitrobenzaldehyde | 10 | 91 |
| 7 | Cinnamaldehyde | 12 | 88 |
Table 2: Synthesis of 2H-Indazolo[2,1-b]phthalazine-trione Derivatives using PEG-MDIL Catalyst under Solvent-Free Conditions at 100 °C.[1]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 10 | 92 |
| 2 | 4-Chlorobenzaldehyde | 10 | 95 |
| 3 | 4-Bromobenzaldehyde | 10 | 94 |
| 4 | 4-Methylbenzaldehyde | 12 | 90 |
| 5 | 4-Methoxybenzaldehyde | 12 | 91 |
| 6 | 4-Nitrobenzaldehyde | 15 | 88 |
| 7 | 2-Chlorobenzaldehyde | 15 | 89 |
Experimental Protocols
General Procedure for the Synthesis of 2H-Indazolo[2,1-b]phthalazine-1,6,11-triones via Grinding
This protocol is adapted from a solvent-free grinding method.[2]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Dimedone (1 mmol, 0.140 g)
-
Phthalhydrazide (1 mmol, 0.162 g)
-
p-Toluene sulfonic acid (p-TSA) (10 mol%, 0.017 g)
-
Mortar and pestle
-
Ethanol (for recrystallization)
Procedure:
-
In a mortar, combine the aromatic aldehyde (1 mmol), dimedone (1 mmol), phthalhydrazide (1 mmol), and p-TSA (10 mol%).
-
Grind the mixture using a pestle at room temperature for the time specified in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the solid product with water.
-
Recrystallize the crude product from ethanol to afford the pure 2H-indazolo[2,1-b]phthalazine-1,6,11-trione derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
General Procedure for the Synthesis of 2H-Indazolo[2,1-b]phthalazine-1,6,11-triones using PEG-MDIL Catalyst
This protocol is based on a solvent-free reaction using a magnetic ionic liquid catalyst.[1]
Materials:
-
Aromatic aldehyde (1.1 mmol)
-
Dimedone (1 mmol, 0.140 g)
-
Phthalhydrazide (1 mmol, 0.162 g)
-
PEG-MDIL catalyst (0.1 g)
-
Reaction vial
-
Heating plate
Procedure:
-
In a reaction vial, mix the aromatic aldehyde (1.1 mmol), dimedone (1 mmol), phthalhydrazide (1 mmol), and PEG-MDIL catalyst (0.1 g).
-
Heat the mixture at 100 °C for the time indicated in Table 2, with stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the solid residue with water and then ethanol.
-
The catalyst can be recovered from the aqueous layer using a magnet for reuse.
-
Recrystallize the product from ethanol to obtain the pure compound.
-
Confirm the structure of the synthesized compound by spectroscopic methods.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow for the synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11-triones.
Caption: Proposed mechanism for the three-component synthesis.
Caption: General experimental workflow.
Applications in Drug Discovery
The 2H-indazolo[2,1-b]phthalazine-1,6,11-trione scaffold is of significant interest in drug discovery due to its structural complexity and potential for diverse biological activities. The fused heterocyclic system provides a rigid framework that can be functionalized at various positions to modulate its pharmacological properties. The efficient synthesis of a library of these compounds using the described MCR protocol allows for rapid structure-activity relationship (SAR) studies, accelerating the identification of lead compounds for various therapeutic targets.
Conclusion
The multi-component synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11-triones serves as a prime example of the utility of indazole-related scaffolds in modern synthetic chemistry. The protocols provided are robust, efficient, and can be adapted to various substituted starting materials, making them highly valuable for academic and industrial researchers. The use of green chemistry principles, such as solvent-free conditions and reusable catalysts, further enhances the appeal of these synthetic strategies.
References
Application Notes and Protocols for 1H-Indazol-3-ol in Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The development of novel anti-inflammatory agents is a key focus of pharmaceutical research. 1H-Indazol-3-ol and its derivatives have emerged as a promising class of compounds with potential therapeutic applications, including anti-inflammatory activity.[1][2][3][4] This document provides detailed experimental protocols for evaluating the anti-inflammatory effects of this compound in vitro, focusing on its ability to modulate key inflammatory mediators and signaling pathways in a cellular model of inflammation.
The protocols outlined below utilize lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages as a well-established in vitro model for inflammation.[5][6][7] These assays will quantify the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α and IL-6), and assess the expression of key inflammatory enzymes (iNOS and COX-2).
Experimental Workflow
The overall experimental workflow for assessing the anti-inflammatory potential of this compound is depicted below.
Caption: Overall experimental workflow for in vitro anti-inflammatory assays.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7]
-
Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (96-well plates for NO and viability assays, 24-well or 6-well plates for ELISA and Western blot) at a density that allows for 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
Following pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[5][6] Include an unstimulated control group.
-
Incubate the cells for the desired time period (e.g., 24 hours for NO and cytokine assays, 18-24 hours for protein expression).
-
Cell Viability Assay (MTT Assay)
It is crucial to determine if the observed anti-inflammatory effects are not a result of cytotoxicity.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[5]
-
Procedure:
-
After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.
-
In a new 96-well plate, add 100 µL of the collected supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[5]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Pro-Inflammatory Cytokine Assays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatants after the desired incubation period.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[7][8][9][10]
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
-
Western Blot Analysis for iNOS and COX-2 Expression
This technique is used to determine the effect of this compound on the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11][12][13][14][15]
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Data Presentation (Illustrative Data)
The following tables present hypothetical data to illustrate the potential anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Cell Viability and NO Production in LPS-Stimulated RAW 264.7 Cells
| Treatment (µM) | Cell Viability (%) | NO Production (µM) | % Inhibition of NO |
| Control | 100 ± 5.2 | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 98 ± 4.8 | 35.4 ± 2.1 | 0 |
| LPS + this compound (1) | 97 ± 5.1 | 28.9 ± 1.8 | 18.4 |
| LPS + this compound (5) | 95 ± 4.5 | 19.6 ± 1.5 | 44.6 |
| LPS + this compound (10) | 93 ± 4.9 | 10.2 ± 1.1 | 71.2 |
| LPS + this compound (25) | 91 ± 5.3 | 5.8 ± 0.9 | 83.6 |
Data are represented as mean ± SEM of three independent experiments.
Table 2: Effect of this compound on TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment (µM) | TNF-α (pg/mL) | % Inhibition of TNF-α | IL-6 (pg/mL) | % Inhibition of IL-6 |
| Control | 50 ± 8 | - | 35 ± 6 | - |
| LPS (1 µg/mL) | 2850 ± 150 | 0 | 4500 ± 210 | 0 |
| LPS + this compound (1) | 2340 ± 120 | 17.9 | 3870 ± 180 | 14.0 |
| LPS + this compound (5) | 1680 ± 95 | 41.1 | 2610 ± 150 | 42.0 |
| LPS + this compound (10) | 980 ± 70 | 65.6 | 1440 ± 110 | 68.0 |
| LPS + this compound (25) | 550 ± 45 | 80.7 | 810 ± 65 | 82.0 |
Data are represented as mean ± SEM of three independent experiments.
Table 3: Effect of this compound on iNOS and COX-2 Protein Expression
| Treatment (µM) | Relative iNOS Expression | Relative COX-2 Expression |
| Control | Not Detected | Not Detected |
| LPS (1 µg/mL) | 1.00 | 1.00 |
| LPS + this compound (10) | 0.45 ± 0.05 | 0.52 ± 0.06 |
| LPS + this compound (25) | 0.18 ± 0.03 | 0.21 ± 0.04 |
Data are represented as relative fold change compared to the LPS-treated group, normalized to a loading control.
Signaling Pathway Visualization
The anti-inflammatory effects of this compound are likely mediated through the inhibition of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which are activated by LPS.
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.
MAPK Signaling Pathway
Caption: Simplified MAPK signaling pathway and potential points of inhibition.
Conclusion
The protocols described in this document provide a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By assessing its impact on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The provided data tables and pathway diagrams serve as a guide for data presentation and interpretation in the context of anti-inflammatory drug discovery.
References
- 1. This compound|High-Purity Research Compound [benchchem.com]
- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ZnO NPs Attenuate LPS-Induced Inflammation in RAW264.7 Macrophages by Inhibiting NF-κB and JAK1-STAT1/STAT3 Pathways and Reducing ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. IL-1ß, IL-6 and TNF-α expression levels of macrophage cells induced by benzydamine hydrochloride, benzydamine hydrochloride with chitosan, calcium hydroxide and chlorhexidine medicaments: An ELISA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application of 1H-Indazol-3-ol Derivatives in the Synthesis of Potent PAK1 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 1H-indazol-3-ol, utilized in the form of 1H-indazole-3-carboxamides, as a core scaffold for the synthesis of potent and selective p21-activated kinase 1 (PAK1) inhibitors. PAK1 is a serine/threonine kinase that is a key regulator of cell motility, survival, and proliferation.[1] Its aberrant activation is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[1][2] 1H-indazole-3-carboxamides have emerged as a promising class of PAK1 inhibitors, demonstrating high potency and selectivity.[1][2]
Data Presentation: In Vitro Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives against PAK1
The following table summarizes the in vitro inhibitory activity of representative 1H-indazole-3-carboxamide derivatives against PAK1. The IC50 values, representing the concentration of the inhibitor required to reduce the enzymatic activity of PAK1 by 50%, are provided. Lower IC50 values are indicative of higher potency.
| Compound ID | R1 (Amide Substituent) | PAK1 IC50 (nM) | Key Structure-Activity Relationship (SAR) Observations |
| 30l | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | The presence of a piperazine moiety with a terminal pyridine ring in the solvent-accessible region is critical for high potency.[1][3] |
| 87d | (Structure not fully specified) | 16 | Introduction of a hydrophobic moiety on the chlorophenyl group enhances activity.[4] |
| 87c | (Structure not fully specified) | 52 | Varying the hydrophobic group impacts potency.[4] |
| 87b | (Structure not fully specified) | 159 | The nature of the hydrophobic substituent significantly influences inhibitory activity.[4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 1H-indazole-3-carboxamide PAK1 inhibitors and the in vitro evaluation of their inhibitory activity.
Protocol 1: General Synthesis of 1H-Indazole-3-Carboxamide Derivatives
This protocol describes a general and robust method for the synthesis of 1H-indazole-3-carboxamide derivatives via amide bond formation.
Materials:
-
1H-indazole-3-carboxylic acid
-
Substituted amine (e.g., 1-(pyridin-4-yl)piperazine for the synthesis of a compound analogous to 30l)
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBT)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (TEA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF.
-
To the solution, add HOBT (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired substituted amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole-3-carboxamide derivative.
Protocol 2: In Vitro PAK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines the determination of the in vitro inhibitory activity of the synthesized compounds against PAK1 using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[5][6][7][8]
Materials:
-
Recombinant human PAK1 enzyme
-
Kinase substrate (e.g., a generic kinase peptide substrate)
-
Adenosine triphosphate (ATP)
-
Synthesized 1H-indazole-3-carboxamide inhibitors
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure: [5]
-
Prepare serial dilutions of the 1H-indazole-3-carboxamide compounds in kinase buffer. A typical starting concentration is 10 µM with 1:3 serial dilutions. Include a DMSO control.
-
In a 384-well plate, add 1 µL of the inhibitor solution (or 5% DMSO for control).
-
Add 2 µL of the PAK1 enzyme solution in kinase buffer. The optimal enzyme concentration should be determined empirically but is typically in the low ng range.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture in kinase buffer. The ATP concentration should be close to the Km value for PAK1 if known, or a standard concentration (e.g., 10-100 µM) can be used.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate the plate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve using appropriate software.
Mandatory Visualizations
PAK1 Signaling Pathway
The following diagram illustrates a simplified overview of the PAK1 signaling pathway, highlighting its upstream activators and downstream effectors involved in key cellular processes.
Caption: Simplified PAK1 signaling pathway and its inhibition.
Experimental Workflow for Synthesis and Evaluation of PAK1 Inhibitors
The following diagram illustrates the logical workflow for the synthesis and in vitro evaluation of 1H-indazole-3-carboxamide based PAK1 inhibitors.
Caption: Workflow for inhibitor synthesis and evaluation.
Logical Relationship for Structure-Activity Relationship (SAR) Analysis
The following diagram outlines the key structural modifications and their impact on the inhibitory activity of 1H-indazole-3-carboxamides against PAK1.
Caption: Key SAR insights for 1H-indazole-3-carboxamide PAK1 inhibitors.
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
Application Notes and Protocols for 1H-Indazol-3-ol Derivatives Targeting VEGFR-2 in Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of 1H-Indazol-3-ol derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. The methodologies described herein are essential for researchers engaged in the discovery and development of novel anti-angiogenic cancer therapies.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis.[1] Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are central to this process.[2] Upon VEGF binding, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[3] Consequently, inhibiting VEGFR-2 is a validated and effective strategy in oncology.[3] The 1H-indazole scaffold has emerged as a promising pharmacophore for the development of potent and selective VEGFR-2 inhibitors.[4] This document outlines the experimental procedures to characterize the anti-angiogenic potential of novel this compound derivatives.
Data Presentation
The inhibitory activities of representative this compound derivatives against VEGFR-2 and various cancer cell lines are summarized below. This data is crucial for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.
Table 1: In Vitro Inhibitory Activity of this compound Derivatives
| Compound ID | VEGFR-2 IC₅₀ (nM) | HUVEC Proliferation IC₅₀ (µM) | Cancer Cell Line | Cell Proliferation IC₅₀ (µM) |
| W13 | 1.6 | Not Reported | HGC-27 | 0.36 |
| 6o | Not Reported | Not Reported | K562 | 5.15 |
| 5k | Not Reported | Not Reported | Hep-G2 | 3.32 |
| YC-1 | Not Reported | Not Reported | Not Reported | Not Reported |
| YD-3 | Not Reported | Not Reported | Not Reported | Not Reported |
Data compiled from publicly available research.[3][5][6][7]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the evaluation of this compound derivatives.
Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on VEGFR-2 kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
Test Compound (this compound derivative) dissolved in DMSO
-
Kinase-Glo® Max Luminescence Kinase Assay Kit
-
White 96-well plates
-
Microplate luminometer
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water.
-
Prepare Master Mix: For each 25 µL reaction, mix 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of PTK substrate, and 17 µL of sterile deionized water.[7]
-
Plate Setup:
-
Add 25 µL of the Master Mix to each well of a white 96-well plate.[7]
-
Test Wells: Add 5 µL of serially diluted test compound to the respective wells.
-
Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.[8]
-
Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.
-
-
Enzyme Addition:
-
To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL).[7]
-
To the "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
-
Incubation: Incubate the plate at 30°C for 45 minutes.[7]
-
Luminescence Detection:
-
Add 50 µL of Kinase-Glo® Max reagent to each well.
-
Incubate at room temperature for 15 minutes in the dark.[7]
-
Measure the luminescence signal using a microplate luminometer.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: HUVEC Proliferation Assay (MTT Assay)
This assay assesses the effect of the test compounds on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
VEGF-A
-
Test Compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate overnight.[9]
-
Treatment:
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of the test compound in a medium containing a pro-angiogenic stimulus like VEGF-A.[8]
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 3: Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of the inhibitor on the migratory capacity of endothelial cells.
Materials:
-
HUVECs
-
6-well or 24-well plates
-
Sterile 200 µL pipette tips
-
VEGF-A
-
Test Compound
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed HUVECs in a multi-well plate and grow them to full confluency.[12]
-
Create Wound: Use a sterile pipette tip to create a linear "scratch" or "wound" in the cell monolayer.[13]
-
Wash and Treat: Wash the wells with PBS to remove detached cells and then add a medium containing various concentrations of the test compound and VEGF-A.[12]
-
Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 12, and 24 hours).[13]
-
Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time for each treatment condition compared to the control.
Protocol 4: Endothelial Cell Invasion Assay (Transwell Assay)
This assay assesses the ability of endothelial cells to invade through a basement membrane matrix, a crucial step in angiogenesis.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or another basement membrane matrix
-
HUVECs
-
Serum-free medium
-
Medium with chemoattractant (e.g., VEGF-A or 10% FBS)
-
Test Compound
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Coat Inserts: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[14]
-
Cell Seeding: Seed HUVECs (e.g., 1 x 10⁵ cells) in serum-free medium into the upper chamber of the coated inserts.[15]
-
Treatment: Add the test compound to both the upper and lower chambers.
-
Chemoattraction: Add a medium containing a chemoattractant to the lower chamber.[15]
-
Incubation: Incubate the plate for a suitable period (e.g., 24 hours) to allow for cell invasion.
-
Remove Non-invading Cells: Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.[15]
-
Fix and Stain: Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet.[16]
-
Quantification: Count the number of stained, invaded cells in several random fields under a microscope.
Protocol 5: In Vitro Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, mimicking a late stage of angiogenesis.
Materials:
-
Matrigel (growth factor-reduced)
-
96-well plates (pre-chilled)
-
HUVECs
-
VEGF-A
-
Test Compound
-
Microscope with a camera
Procedure:
-
Coat Plate: Thaw Matrigel on ice and add 50 µL to each well of a pre-chilled 96-well plate.[17] Incubate at 37°C for 30-60 minutes to allow for polymerization.[4]
-
Cell Seeding: Resuspend HUVECs (1-2 x 10⁴ cells/well) in a medium containing various concentrations of the test compound and VEGF-A.[17]
-
Incubation: Gently add the cell suspension onto the solidified Matrigel and incubate for 4-18 hours at 37°C.[17]
-
Image Acquisition: Capture images of the tube-like structures using a microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound derivatives as VEGFR-2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. VEGFR2 inhibition assay [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. atcc.org [atcc.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Wound healing migration assay [bio-protocol.org]
- 13. Transplantation of HUVECs with genetically modified Nogo-B accelerates wound-healing in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 17. creative-bioarray.com [creative-bioarray.com]
Application Note: Evaluating the Cytotoxicity of 1H-Indazol-3-ol Derivatives Using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of a compound's cytotoxic potential is a critical step in drug discovery and toxicology.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4][5] This application note provides a detailed protocol for determining the cytotoxic effects of novel 1H-Indazol-3-ol derivatives on cancer cell lines. Indazole derivatives are a class of heterocyclic compounds that have garnered significant attention for their diverse biological activities, including potent anti-tumor properties.[6][7][8]
The principle of the MTT assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into an insoluble purple formazan product by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells.[2] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[2][9] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured with a spectrophotometer, typically at a wavelength between 550 and 600 nm.[10]
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for conducting the MTT cytotoxicity assay.
Materials and Reagents
-
Cell Lines: Appropriate human cancer cell lines (e.g., MCF-7, K562, PC-3).[6][11]
-
This compound Derivatives: Test compounds dissolved in a suitable solvent.
-
Solvent: Dimethyl sulfoxide (DMSO, cell culture grade).
-
Culture Medium: Appropriate complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder.[12]
-
MTT Stock Solution: Prepare a 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).[12] This solution should be filter-sterilized and stored at 4°C, protected from light.[12]
-
Solubilization Solution: DMSO is commonly used to dissolve the formazan crystals.[13]
-
Equipment:
-
96-well flat-bottom sterile cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Inverted microscope.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.[13]
-
Experimental Workflow Diagram
The overall workflow of the MTT assay is depicted below.
Detailed Step-by-Step Protocol
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and Trypan Blue).
-
Dilute the cell suspension to a final concentration that allows for exponential growth during the assay. A typical seeding density is between 5,000 and 10,000 cells per well in a 96-well plate.[2][13]
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. Include wells for a "no-cell" blank control.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment and recovery.[2][13]
-
-
Compound Treatment:
-
Prepare a high-concentration stock solution of each this compound derivative in DMSO.
-
Create a series of dilutions of the test compounds in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).
-
Include a "vehicle control" group containing cells treated with the medium and the same concentration of DMSO as the highest compound concentration.
-
After the 24-hour incubation, carefully remove the old medium and add 100 µL of the prepared compound dilutions (or control media) to the appropriate wells.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Assay Procedure:
-
Following the treatment period, remove the media containing the compounds.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well (final MTT concentration of 0.5 mg/mL).[4][13]
-
Incubate the plate for 2 to 4 hours at 37°C.[4][12] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the incubation, carefully remove the MTT solution without disturbing the formazan crystals at the bottom of the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or shaking the plate for a few minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation and Analysis
The absorbance values are used to calculate the percentage of cell viability, which is then plotted against the compound concentration to determine the IC₅₀ value (the concentration of a drug that is required for 50% inhibition in vitro).
Data Calculation
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Example Data Table
The quantitative data should be summarized in a structured table for clear comparison.
| Concentration of Derivative X (µM) | Absorbance (570 nm) Replicate 1 | Absorbance (570 nm) Replicate 2 | Absorbance (570 nm) Replicate 3 | Average Absorbance | % Cell Viability |
| Vehicle Control (0) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0% |
| 0.1 | 1.198 | 1.231 | 1.215 | 1.215 | 95.6% |
| 1 | 1.055 | 1.089 | 1.067 | 1.070 | 84.2% |
| 5 | 0.789 | 0.812 | 0.801 | 0.801 | 63.0% |
| 10 | 0.611 | 0.645 | 0.632 | 0.629 | 49.5% |
| 25 | 0.354 | 0.378 | 0.366 | 0.366 | 28.8% |
| 50 | 0.189 | 0.201 | 0.195 | 0.195 | 15.3% |
| 100 | 0.112 | 0.118 | 0.115 | 0.115 | 9.0% |
| Blank (No Cells) | 0.085 | 0.088 | 0.086 | 0.086 | - |
IC₅₀ Value: From this data, the IC₅₀ value is estimated to be approximately 10 µM. A dose-response curve is typically generated by plotting % Viability vs. Concentration to calculate a more precise IC₅₀.
Potential Signaling Pathways
Studies on indazole derivatives suggest they can induce cytotoxicity through various mechanisms, often culminating in apoptosis (programmed cell death).[14][15] One potential mechanism involves the activation of the p53 tumor suppressor pathway and the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.[14][15]
This diagram illustrates a hypothetical pathway where the this compound derivative activates p53, leading to an imbalance in the Bcl-2 family proteins. This disrupts mitochondrial integrity, activates the caspase cascade, and ultimately results in apoptosis. The precise mechanism should be confirmed with further molecular studies.
References
- 1. benchchem.com [benchchem.com]
- 2. clyte.tech [clyte.tech]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Principles & Applications of cell viability assays (MTT Assays) | PPTX [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 1H-Indazol-3-ol as a Key Intermediate in the Synthesis of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of 1H-Indazol-3-ol and its derivatives as pivotal intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs). The indazole scaffold is a significant pharmacophore, and its strategic functionalization is crucial in medicinal chemistry for the development of novel therapeutics.
Introduction to this compound in API Synthesis
This compound and its tautomer, 1,2-dihydro-3H-indazol-3-one, serve as versatile building blocks for the synthesis of a wide range of biologically active molecules. The indazole nucleus is a privileged scaffold found in numerous pharmaceuticals, including anti-cancer agents, antiemetics, and protein kinase inhibitors. The ability to selectively functionalize the indazole ring, particularly at the N1 and N2 positions, allows for the fine-tuning of a compound's pharmacological properties. This document focuses on the synthetic routes to prominent APIs starting from or involving intermediates derived from this compound.
Synthesis of Key Indazole Intermediates
A common and crucial step in the utilization of this compound is its conversion to more advanced intermediates, such as 1-alkyl-1H-indazole-3-carboxylic acids. These carboxylic acid derivatives are then readily coupled with other molecular fragments to assemble the final API.
Protocol: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid
This protocol details the N-methylation of 1H-indazole-3-carboxylic acid, a key intermediate for the synthesis of Granisetron. 1H-indazole-3-carboxylic acid can be prepared from this compound through oxidation.
Experimental Protocol:
-
Preparation of the reaction mixture: In a suitable reaction vessel, suspend 1H-indazole-3-carboxylic acid (1.0 eq) in methanol.
-
Addition of base: Add sodium methoxide (2.0 eq) to the suspension under an inert atmosphere (e.g., nitrogen).
-
Methylation: Add iodomethane (3.0 eq) dropwise to the reaction mixture.
-
Reaction conditions: Heat the mixture to reflux and maintain for 24 hours.
-
Work-up and isolation: After cooling to room temperature, acidify the mixture with hydrochloric acid to a pH of approximately 4. The precipitated product is collected by filtration, washed with a methanol-water mixture, and dried to yield 1-methyl-1H-indazole-3-carboxylic acid.[1]
Protocol: Synthesis of 1-((2,4-Dichlorophenyl)methyl)-1H-indazole-3-carboxylic acid
This protocol describes the N-alkylation of 1H-indazole-3-carboxylic acid with a substituted benzyl chloride, a key step towards the synthesis of Lonidamine.
Experimental Protocol:
-
Deprotonation: Dissolve 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an argon atmosphere.
-
Base addition: Carefully add sodium hydride (60% dispersion in oil, 2.2 eq) portion-wise to the stirred solution and continue stirring for 1 hour at 0 °C.
-
Alkylation: Add a solution of 2,4-dichlorobenzyl chloride (1.2 eq) in THF dropwise to the reaction mixture at 0 °C.
-
Reaction completion: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching and extraction: Acidify the reaction mixture with diluted HCl. The resulting solution is then poured into brine and extracted three times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.[2]
Application in the Synthesis of Granisetron
Granisetron is a potent 5-HT3 receptor antagonist used for the prevention and treatment of chemotherapy-induced nausea and vomiting.[3] Its synthesis prominently features a 1-methyl-1H-indazole-3-carboxamide core.
Synthetic Workflow for Granisetron
The synthesis of Granisetron involves the amide coupling of 1-methyl-1H-indazole-3-carboxylic acid with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.
Caption: Synthetic workflow for Granisetron.
Experimental Protocol: Synthesis of Granisetron
-
Activation of the carboxylic acid: To a solution of 1-methyl-1H-indazole-3-carboxylic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride to form the acyl chloride.
-
Amide bond formation: In a separate vessel, dissolve endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine and a non-nucleophilic base (e.g., triethylamine) in dichloromethane.
-
Coupling: Slowly add the solution of the acyl chloride to the amine solution at a controlled temperature.
-
Isolation: After the reaction is complete, the mixture is washed with aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated to yield Granisetron. The hydrochloride salt can be prepared by treating the free base with HCl.[4][5][6]
Application in the Synthesis of Lonidamine
Lonidamine is an anticancer agent that has been shown to interfere with the energy metabolism of tumor cells. The synthesis of Lonidamine utilizes a 1-substituted-1H-indazole-3-carboxylic acid intermediate.
Synthetic Workflow for Lonidamine
The synthesis of Lonidamine involves the N-alkylation of 1H-indazole-3-carboxylic acid followed by subsequent functional group manipulations.
Caption: Synthetic workflow for Lonidamine.
Application in the Synthesis of Axitinib
Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, used in the treatment of renal cell carcinoma. Its synthesis involves a substituted 1H-indazole core.
Signaling Pathway of Axitinib
Axitinib exerts its therapeutic effect by inhibiting the signaling cascade initiated by the binding of VEGF to its receptors, which is crucial for angiogenesis.
Caption: Axitinib inhibits VEGFR and PDGFR signaling.
Application in the Synthesis of Niraparib
Niraparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. The core of Niraparib is a 2H-indazole-7-carboxamide structure.
Signaling Pathway of Niraparib
Niraparib's mechanism of action is based on the concept of synthetic lethality. In cancer cells with BRCA1/2 mutations (deficient in homologous recombination repair of double-strand DNA breaks), inhibition of PARP (involved in single-strand break repair) leads to an accumulation of DNA damage and cell death.[7][8][9]
Caption: Niraparib induces synthetic lethality.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of the discussed APIs and their intermediates.
Table 1: Synthesis of Granisetron Intermediate
| Intermediate | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| 1-Methyl-1H-indazole-3-carboxylic acid | 1H-Indazole-3-carboxylic acid | Iodomethane, Sodium methoxide | Methanol | 65-84 | [1] |
Table 2: Biological Activity of Selected APIs
| API | Target | IC50 / Activity | Indication | Reference |
| Granisetron | 5-HT3 Receptor | Antagonist | Chemotherapy-induced nausea and vomiting | [3] |
| Axitinib | VEGFR1, 2, 3 | Potent Inhibitor | Renal cell carcinoma | |
| Niraparib | PARP-1, PARP-2 | IC50 = 3.8 nM (PARP-1), 2.1 nM (PARP-2) | Ovarian cancer | [10][11] |
Disclaimer: These protocols are intended for research and development purposes only by qualified professionals. Appropriate safety precautions should be taken when handling all chemical reagents. Reaction conditions may require optimization based on laboratory-specific equipment and reagent quality.
References
- 1. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 2. 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide | C19H20N4O | CID 24958198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 4. Serotonin Levels and Chemotherapy-Induced Nausea and Vomiting in Cancer Patients: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 7. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 8. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting common issues in 1H-indazole synthesis
Welcome to the technical support center for 1H-indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in 1H-indazole synthesis?
A1: The most frequently encountered side products include the formation of the undesired 2H-indazole isomer, hydrazones, dimeric impurities, and indazolones.[1][2] The prevalence of these byproducts is highly dependent on the chosen synthetic route and reaction conditions.
Q2: How can I differentiate between the 1H- and 2H-indazole isomers?
A2: Spectroscopic methods are typically employed for differentiation. In ¹H NMR, the chemical shift of the proton at the 3-position is a key indicator; for 2H-indazoles, this proton is generally shifted downfield compared to the corresponding 1H-isomer.[1] ¹³C and ¹⁵N NMR can also be diagnostic. Additionally, chromatographic techniques like HPLC can often separate the two isomers, and their distinct UV-Vis spectra can aid in identification.[1]
Q3: What is a general strategy to improve the regioselectivity for the desired 1H-indazole?
A3: Controlling regioselectivity is a critical aspect of indazole synthesis. The thermodynamically more stable 1H-indazole is often the favored product.[1][3] Key strategies to enhance its formation include the careful selection of the base, solvent, and reaction temperature. For instance, in N-alkylation reactions, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N-1 substituted product.[1][4]
Q4: How does reaction temperature impact my 1H-indazole synthesis?
A4: Temperature can significantly influence both the reaction rate and the formation of byproducts.[4] Elevated temperatures can sometimes lead to side reactions or decomposition.[2] However, in some cases, higher temperatures can favor the formation of the thermodynamically more stable 1H-indazole isomer.[4] It is crucial to optimize the temperature for your specific reaction.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion
Q: My 1H-indazole synthesis is resulting in a low yield or is not going to completion. What are the potential causes and how can I address this?
A: Low yields and incomplete conversion are common issues in 1H-indazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield/Incomplete Conversion
Caption: A workflow for troubleshooting low yields in 1H-indazole synthesis.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate, or conversely, high temperatures may cause decomposition. Experiment with a range of temperatures to find the optimum.
-
Incorrect Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
Reagent Purity: The purity of starting materials and reagents is crucial. Impurities can interfere with the reaction or lead to the formation of side products. Ensure all reagents are of high purity.
-
Solvent Effects: The choice of solvent can have a significant impact on the reaction outcome. For example, in some syntheses, aprotic solvents like DMSO and DMF have been shown to provide higher yields than protic solvents.[2]
-
Incompatible Base and Solvent System: The effectiveness of a base can be highly dependent on the solvent used. For instance, potassium carbonate may not be effective for N-alkylation in THF, and a switch to a more suitable solvent like DMF might be necessary.[4]
-
Presence of Water: In certain reactions, such as those involving the formation of arylhydrazones, the water produced during the reaction can lead to the formation of unwanted impurities. The addition of a dehydrating agent like 4 Å molecular sieves can improve the reaction outcome.[4]
Issue 2: Formation of the Undesired 2H-Indazole Isomer
Q: I am observing a significant amount of the 2H-indazole isomer in my reaction. How can I improve the selectivity for the 1H-isomer?
A: The formation of the 2H-indazole isomer is a common challenge due to the tautomeric nature of the indazole ring.[3] The 1H-tautomer is generally more thermodynamically stable.[3]
Factors Influencing N1 vs. N2 Regioselectivity
Caption: Key factors influencing the N1/N2 regioselectivity in indazole synthesis.
Strategies to Enhance 1H-Isomer Formation:
-
Choice of Base and Solvent: For N-alkylation reactions, a common strategy to favor the N1-isomer is the use of sodium hydride (NaH) in an aprotic solvent such as THF or DMF.[1][4]
-
Reaction Temperature: Higher reaction temperatures can favor the formation of the thermodynamically more stable 1H-isomer through equilibration.[4]
-
Substituent Effects: The electronic and steric nature of substituents on the indazole ring can influence the regioselectivity of subsequent reactions.
Table 1: Effect of Reaction Conditions on N-Alkylation Regioselectivity
| Base/Solvent System | Predominant Isomer | Notes |
| NaH / THF | 1H-indazole | Generally favors the thermodynamic product.[1][4] |
| K₂CO₃ / Acetone | Mixture of isomers | Often results in poor selectivity. |
| Cs₂CO₃ / DMF | 1H-indazole | Can provide good selectivity for the N1-isomer. |
Note: The regioselectivity is highly substrate-dependent. The data presented is a general guide.
Issue 3: Purification Challenges
Q: I am having difficulty purifying my 1H-indazole product from starting materials and side products. What are some effective purification strategies?
A: Purification of 1H-indazoles can be challenging due to similar polarities of the desired product and impurities. A combination of techniques may be necessary.
Recommended Purification Techniques:
-
Crystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system where the 1H-indazole has high solubility at elevated temperatures and low solubility at room temperature or below.[5]
-
Column Chromatography: Silica gel column chromatography is a standard method for separating compounds with different polarities. A careful selection of the eluent system is critical for achieving good separation.
-
Acid-Base Extraction: Since indazoles are weakly basic, they can be extracted from an organic solution into an acidic aqueous solution.[6] The aqueous layer can then be basified to precipitate the purified indazole, which can be subsequently extracted back into an organic solvent.
Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation of 1H-Indazole
Objective: To selectively alkylate the N1 position of a 1H-indazole.
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Alkylating agent (e.g., alkyl halide, 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the substituted 1H-indazole in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add the alkylating agent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Purification of 6-Bromo-1H-indazole by Crystallization
Objective: To purify crude 6-Bromo-1H-indazole.
Materials:
-
Crude 6-Bromo-1H-indazole
-
A selection of solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
Procedure:
-
Solvent Screening: In separate test tubes, determine the solubility of a small amount of the crude material in different solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[5]
-
Dissolution: Place the crude 6-Bromo-1H-indazole in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[5]
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Do not disturb the flask during this time.[5]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
References
optimizing reaction conditions for 1H-Indazol-3-ol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1H-Indazol-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most prevalent starting materials for the synthesis of this compound and its derivatives are anthranilic acid and isatin. Both routes offer distinct advantages and are chosen based on the availability of substituted precursors and desired final product specifications. The synthesis from anthranilic acid involves diazotization followed by cyclization.[1][2] The isatin route typically involves a rearrangement reaction.[3][4][5][6]
Q2: What is the expected yield for this compound synthesis?
A2: The yield of this compound is highly dependent on the chosen synthetic route and the optimization of reaction conditions. Yields can range from moderate to high. For instance, methods starting from anthranilic acid derivatives have reported yields of up to 43-55% over multiple steps.[7] Optimization of parameters such as temperature, reaction time, and reagent stoichiometry is crucial for maximizing the yield.
Q3: How can I purify crude this compound?
A3: Purification of this compound is typically achieved through recrystallization or column chromatography.[8] For recrystallization, common solvents include ethanol, methanol, and ethyl acetate.[8] Column chromatography using silica gel with an appropriate eluent system, such as a mixture of hexane and ethyl acetate, is also a standard and effective method.[8][9] The choice of purification method depends on the impurity profile of the crude product.
Q4: What are the key reaction parameters to control during the synthesis?
A4: Critical reaction parameters to monitor and control include temperature, reaction time, and pH. For syntheses involving diazotization, maintaining a low temperature (typically 0-5 °C) is essential to prevent the decomposition of the diazonium salt.[9] The duration of the reaction should be sufficient to ensure complete conversion, which can be monitored by techniques like TLC or LC-MS.[10] The pH of the reaction mixture can also significantly influence the outcome, particularly in cyclization steps.[9]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Diazotization: (When using anthranilic acid) The diazonium salt intermediate is unstable and may decompose if the temperature is not kept low. | Ensure the reaction temperature is strictly maintained between 0-5 °C during the addition of the nitrosating agent (e.g., sodium nitrite).[9] Use a freshly prepared solution of the nitrosating agent. |
| Inefficient Cyclization: The ring-closing step may be slow or incomplete under the chosen conditions. | Optimize the reaction temperature and time for the cyclization step. The choice of acid or base catalyst can also be critical for facilitating the cyclization.[10] |
| Degradation of Product: this compound may be sensitive to prolonged exposure to harsh conditions such as high temperatures or strong acids/bases. | Avoid excessive heating and extended reaction times. Monitor the reaction progress to determine the optimal endpoint. |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Recommended Solution |
| Formation of 2H-indazole Isomer: Rearrangement can lead to the formation of the undesired 2H-indazole isomer. | Modifying the base and solvent system can influence the regioselectivity of the reaction. Careful control of the reaction temperature can also minimize the formation of the thermodynamic product. |
| Unreacted Starting Material: The reaction may not have gone to completion. | Increase the reaction time or slightly elevate the temperature, while monitoring for product degradation. Ensure the stoichiometry of the reagents is correct. |
| Hydrazone Formation (in certain routes): In syntheses involving hydrazine, the intermediate hydrazone may persist as an impurity if cyclization is incomplete. | Ensure the reaction conditions (e.g., acid/base catalyst, temperature) are optimal to drive the cyclization to completion.[10] In some cases, removal of water using a Dean-Stark apparatus can be beneficial.[10] |
Data Presentation
Table 1: Summary of Reaction Conditions for Indazole Synthesis from Anthranilic Acid Derivatives
| Parameter | Condition | Expected Outcome | Citation(s) |
| Starting Material | Anthranilic Acid | Formation of diazonium salt intermediate | [1][2] |
| Diazotization Temp. | 0-5 °C | Stable diazonium salt, minimized decomposition | [9] |
| Cyclization | Acid or Base Catalyzed | Formation of indazole ring | [10] |
| Overall Yield | 43-55% | Moderate to good yield | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Hydrazinobenzoic Acid (A Derivative of Anthranilic Acid)
This protocol is a general representation and may require optimization based on specific laboratory conditions and substrate substitutions.
-
Diazotization of Anthranilic Acid:
-
Dissolve anthranilic acid in an appropriate acidic solution (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the mixture for a specified time to ensure complete formation of the diazonium salt.
-
-
Reduction to Hydrazine:
-
The diazonium salt solution is then treated with a reducing agent, such as sodium sulfite, to form the corresponding hydrazine derivative.
-
-
Cyclization:
-
The resulting 2-hydrazinobenzoic acid derivative is heated in a suitable solvent to induce cyclization.
-
The reaction progress is monitored by TLC or LC-MS.
-
-
Work-up and Purification:
Visualizations
Caption: General synthetic workflows for this compound.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1H-Indazol-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Indazol-3-ol. Our aim is to help you improve yields and overcome common challenges encountered during key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary and most established methods for synthesizing this compound include:
-
Cyclization of 2-Hydrazinobenzoic Acid: This is a classical and widely used method involving the intramolecular cyclization of 2-hydrazinobenzoic acid or its derivatives.
-
From Isatin Precursors: Isatin and its derivatives can be converted to this compound through ring-opening and subsequent recyclization reactions.
-
Via Diazotization of Anthranilic Acid Derivatives: Diazotization of specific anthranilic acid derivatives can lead to the formation of the indazole ring system.[1][2]
Q2: What are the typical side products that lower the yield of this compound?
A2: The formation of undesired side products is a common issue that can significantly reduce the yield of this compound. The most frequently encountered side products include the undesired 2H-indazole isomer, hydrazones, dimeric impurities, and indazolones.[3] The prevalence of these byproducts is highly dependent on the chosen synthetic route and reaction conditions.
Q3: How can I minimize the formation of the isomeric 2H-Indazol-3-ol?
A3: Formation of the 2H-indazole isomer is a common challenge.[3] To favor the formation of the desired 1H-tautomer, which is generally more thermodynamically stable, careful control of reaction conditions is crucial. Key strategies include the selection of appropriate solvents and bases, as well as maintaining optimal reaction temperatures. For instance, in related N-alkylation reactions, the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N-1 substituted product.
Q4: Can elevated temperatures negatively impact the synthesis of this compound?
A4: Yes, high reaction temperatures can be detrimental. Elevated temperatures can lead to the formation of side products, such as hydrazones and dimeric impurities, and can also cause degradation of the desired product, resulting in lower yields and purification challenges.[1]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during the synthesis of this compound.
Issue 1: Low Yield in the Cyclization of 2-Hydrazinobenzoic Acid
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is heated to the appropriate temperature for a sufficient duration as specified in the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Incorrect pH of the reaction mixture. | The pH can be critical for the cyclization step. Ensure the pH is within the optimal range for the specific protocol being used. | |
| Formation of significant side products | Reaction temperature is too high, leading to decomposition or side reactions. | Optimize the reaction temperature. Running the reaction at a lower temperature for a longer duration may improve the yield of the desired product. |
| Presence of oxidizing agents. | Ensure all reagents and solvents are free from oxidizing impurities that could lead to the formation of undesired byproducts. | |
| Product loss during workup | The product is partially soluble in the aqueous phase during extraction. | Adjust the pH of the aqueous layer to minimize the solubility of this compound before extraction. Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery. |
Issue 2: Poor Yield and Side Product Formation in Synthesis from Isatin
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete ring opening of isatin | The base used for ring opening is not strong enough or is used in insufficient quantity. | Use a stronger base or increase the stoichiometry of the base. Ensure the reaction is stirred vigorously to ensure proper mixing. |
| Formation of indazolone impurities | Incomplete recyclization or alternative reaction pathways. | Optimize the conditions for the recyclization step, including the choice of acid or base catalyst and the reaction temperature. |
| Low overall yield | Degradation of intermediates. | Handle intermediates with care and consider performing the reaction sequence in a one-pot procedure to minimize the isolation of potentially unstable intermediates. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclization of o-Hydrazinobenzoic Acid Hydrochloride
This protocol is adapted from established procedures for the synthesis of indazolone, a tautomer of this compound.[2]
Materials:
-
o-Hydrazinobenzoic acid hydrochloride
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine o-hydrazinobenzoic acid hydrochloride (0.25 mole), water (1.25 L), and concentrated hydrochloric acid (12.5 ml).
-
Reflux the mixture for 30 minutes.
-
The resulting pale yellow solution is then concentrated to approximately one-fourth of its original volume by heating on a steam bath.
-
As the solution cools, the product will precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain 1,2-dihydro-3H-indazol-3-one, which exists in tautomeric equilibrium with this compound.
Data Presentation
Table 1: Comparison of Reported Yields for 1H-Indazole Synthesis Routes
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (%) | Reference |
| Cyclization | 2-Aminobenzonitriles | Cu(OAc)₂, O₂ | Good to Excellent | Recent Advances in Indazole-Containing Derivatives |
| C-H Amination | Diaryl and tert-butyl aryl ketone hydrazones | I₂, KI, NaOAc | Good | Recent Advances in Indazole-Containing Derivatives[4] |
| Cyclization | o-Haloaryl N-sulfonylhydrazones | Cu₂O | Good | Recent Advances in Indazole-Containing Derivatives[4] |
| 1,3-Dipolar Cycloaddition | α-Diazomethylphosphonates and arynes | CsF | Moderate to Excellent | Recent Advances in Indazole-Containing Derivatives[4] |
Note: The yields are reported for the general synthesis of 1H-indazoles and may vary for the specific synthesis of this compound.
Visualizations
Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low yield in this compound synthesis.
General Synthetic Pathways to this compound
Caption: Overview of common synthetic routes to this compound.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective N-Alkylation of 1H-Indazol-3-ol and Derivatives
Welcome to the technical support center for the regioselective N-alkylation of 1H-indazol-3-ol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for this critical transformation in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What makes the N-alkylation of this compound challenging in terms of regioselectivity?
A1: The 1H-indazole scaffold possesses two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation often leads to a mixture of N1 and N2-alkylated regioisomers, which can be difficult and costly to separate.[1][2][3][4][5] The thermodynamically more stable tautomer is the 1H-indazole, but the reaction outcome is a delicate balance of kinetic and thermodynamic factors.[2][6][7][8]
Q2: What are the primary factors that control the N1 vs. N2 regioselectivity in the alkylation of this compound derivatives?
A2: The regiochemical outcome is highly dependent on several factors:
-
Base and Solvent System: The choice of base and solvent is paramount in directing the alkylation.[1][9]
-
Counter-ion: The cation from the base can play a significant role, particularly in chelation-controlled reactions.
-
Substituents: The electronic and steric properties of substituents on the indazole ring can significantly influence the site of alkylation.[3]
-
Alkylating Agent: The nature of the electrophile can also affect the regioselectivity.[1]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic product distribution.[4]
Q3: How can I selectively achieve N1-alkylation?
A3: N1-alkylation is often favored under conditions that promote thermodynamic control. A widely successful strategy is the use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF).[2][3][9][10] This combination is believed to favor the formation of a sodium-chelated intermediate with the C3-oxygen, which sterically hinders the N2 position.[9] Another effective system for selective N1-alkylation is using cesium carbonate (Cs₂CO₃) in dioxane, which may also involve a chelation mechanism.[9][11]
Q4: What conditions favor N2-alkylation?
A4: N2-alkylation can be favored under kinetic control or with specific catalytic systems.[7] The presence of bulky substituents at the C-7 position of the indazole ring can sterically block the N1 position, thereby directing alkylation to N2.[3][7] Additionally, acid-catalyzed conditions, for instance using trifluoromethanesulfonic acid (TfOH) or copper(II) triflate with alkyl 2,2,2-trichloroacetimidates, have been shown to be highly selective for the N2 position.[12] Mitsunobu conditions have also been reported to favor the formation of the N2-alkylated product.[2][6]
Troubleshooting Guides
Issue 1: My reaction yields a mixture of N1 and N2 isomers.
| Potential Cause | Troubleshooting Step |
| Suboptimal Base/Solvent Combination | For preferential N1-alkylation, switch to NaH in THF.[2][3][9] For N2-selectivity, consider acid-catalyzed methods with TfOH.[12][13] The use of potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF often results in mixtures.[7][9] |
| Reaction Temperature | Lowering the temperature may favor the kinetically controlled N2 product in some systems. Conversely, higher temperatures might allow for equilibration to the thermodynamically more stable N1 product. |
| Nature of Alkylating Agent | Highly reactive alkylating agents may lead to lower selectivity. Consider using less reactive electrophiles or switching to a tosylate or mesylate leaving group. |
Issue 2: The reaction is not going to completion.
| Potential Cause | Troubleshooting Step |
| Insufficient Base | Ensure at least a stoichiometric amount of base is used. For NaH, use a slight excess (e.g., 1.2 equivalents).[9] |
| Poor Solubility | The insolubility of certain bases, like Cs₂CO₃ in some organic solvents at room temperature, can hinder the reaction. Increasing the temperature can improve solubility and reaction rates.[1] |
| Inactive Alkylating Agent | Verify the purity and reactivity of your alkylating agent. |
| Low Reaction Temperature | While some reactions proceed at room temperature, gentle heating (e.g., to 50 °C) may be necessary to drive the reaction to completion, especially with less reactive electrophiles.[11] |
Quantitative Data Summary
The following tables summarize the impact of various reaction conditions on the regioselectivity of N-alkylation of this compound derivatives.
Table 1: Effect of Base and Solvent on N1/N2 Regioselectivity
| Indazole Substrate | Base | Solvent | Alkylating Agent | N1:N2 Ratio | Combined Yield (%) | Reference |
| Methyl 1H-indazole-3-carboxylate | K₂CO₃ | MeCN | n-pentyl bromide | 2.8:1 | - | [1] |
| Methyl 1H-indazole-3-carboxylate | NaH | THF | n-pentyl bromide | >99:1 | - | [1] |
| Methyl 1H-indazole-3-carboxylate | Cs₂CO₃ | Toluene | n-pentyl bromide | 1.1:1 | 75 | [1] |
| Methyl 1H-indazole-3-carboxylate | DBU | MeCN | n-pentyl bromide | 1:1.2 | 59 | [1] |
| 5-Bromo-1H-indazole-3-carboxylate | Cs₂CO₃ | Dioxane | Ethyl tosylate | >99:1 | 96 | [11] |
| 5-Bromo-1H-indazole-3-carboxylate | NaH | DMF | Isopropyl iodide | 1:1.2 | 84 | [11] |
Table 2: Influence of Substituents on Regioselectivity (Conditions: NaH, THF)
| C-3 Substituent | C-7 Substituent | N1:N2 Ratio | Reference |
| -CO₂Me | H | >99:1 | [3] |
| -C(CH₃)₃ | H | >99:1 | [3] |
| -CONH₂ | H | >99:1 | [3] |
| H | -NO₂ | 4:96 | [3] |
| H | -CO₂Me | 2:98 | [3] |
Experimental Protocols
Protocol 1: Selective N1-Alkylation using NaH/THF
This protocol is optimized for achieving high N1-regioselectivity.[9][10]
-
Preparation: Dissolve the this compound derivative (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature for 16-24 hours, or until completion as monitored by TLC or LC-MS. Gentle heating may be required for less reactive electrophiles.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Protocol 2: Selective N2-Alkylation using TfOH
This method provides high selectivity for the N2 position.[12][14]
-
Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).
-
Catalyst Addition: Cool the solution to 0 °C and add trifluoromethanesulfonic acid (TfOH, 0.1-0.2 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Visualizations
Caption: Decision workflow for controlling regioselectivity in N-alkylation.
Caption: Proposed chelation mechanism for N1-selectivity.
References
- 1. d-nb.info [d-nb.info]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.mpg.de [pure.mpg.de]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 13. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Side Product Formation in Indazole Ring Synthesis
Welcome to the technical support center for indazole ring synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the minimization of side products during the synthesis of indazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered in indazole synthesis?
A1: The most prevalent side products in indazole synthesis are regioisomers (N1- and N2-substituted indazoles), hydrazones, and dimeric impurities. The formation and proportion of these byproducts are highly dependent on the chosen synthetic route and reaction conditions.[1] In some cases, indazolones can also be formed as unwanted side products.
Q2: How can I distinguish between the desired 1H- and the undesired 2H-indazole isomers?
A2: Spectroscopic methods are the primary means of differentiating between 1H- and 2H-indazole isomers. In ¹H NMR spectroscopy, the proton at the C3 position of the indazole ring is a key diagnostic signal. For 2H-indazoles, this proton is typically shifted downfield compared to the corresponding 1H-isomer. ¹³C and ¹⁵N NMR can also provide definitive structural elucidation. Chromatographic techniques such as HPLC can often effectively separate the two isomers.
Q3: What is the general strategy to favor the formation of the thermodynamically more stable 1H-indazole?
A3: The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[2] To enhance its formation, careful optimization of reaction parameters is crucial. Key strategies include the judicious selection of the base and solvent system, as well as controlling the reaction temperature. For instance, in N-alkylation reactions, employing a strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) has been demonstrated to favor the formation of the N1-substituted product.[1]
Q4: Can elevated reaction temperatures negatively impact my indazole synthesis?
A4: Yes, high temperatures can be detrimental to the synthesis of 1H-indazoles. Elevated temperatures can promote the formation of side products like hydrazones and dimers, particularly in syntheses involving the reaction of salicylaldehyde with hydrazine hydrochloride.[3][4] It is often advisable to conduct the reaction at lower temperatures if side product formation is significant.
Q5: I am having difficulty separating the N1 and N2 isomers. What purification strategies can I employ?
A5: The separation of N1 and N2 isomers can be challenging due to their similar polarities.[5] If optimizing the reaction for higher regioselectivity is not sufficient, alternative purification methods can be used. High-performance column chromatography with a shallow gradient can sometimes resolve the isomers. Recrystallization from a carefully selected mixed solvent system can also be an effective method for separating and purifying indazole isomers.[6]
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your indazole synthesis experiments.
Issue 1: Poor Regioselectivity in N-Alkylation Reactions (Mixture of N1 and N2 isomers)
Symptoms: Your reaction is producing a mixture of N1 and N2 alkylated indazoles, leading to low yields of the desired isomer and difficult purification.
Troubleshooting Steps:
-
Optimize the Base and Solvent System: The choice of base and solvent is critical for controlling regioselectivity.
-
For N1-selectivity: Use a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as THF.[1] This combination often leads to high N1-selectivity.
-
For N2-selectivity: A combination of a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF may favor the N2 isomer.
-
-
Consider the Impact of Substituents: The electronic and steric properties of substituents on the indazole ring can significantly influence the N1/N2 ratio.
-
Electron-withdrawing groups at C3: These groups can enhance N1-selectivity.
-
Bulky substituents at C3: Steric hindrance at the C3 position can favor N1-alkylation by impeding approach to the N2-position.
-
Electron-withdrawing groups at C7: These have been shown to direct alkylation to the N2-position with high selectivity.[2]
-
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.
Quantitative Data on N1/N2 Selectivity:
| Base | Solvent | Temperature (°C) | Approximate N1:N2 Ratio |
| K₂CO₃ | DMF | 25 | 3:1 |
| NaH | THF | 0-25 | >95:5 |
| Cs₂CO₃ | Dioxane | 80 | 1:2 |
Note: These ratios are illustrative and can vary depending on the specific substrate and alkylating agent used.
Issue 2: Formation of Hydrazone and Dimeric Impurities
Symptoms: Your final product is contaminated with significant amounts of hydrazone or dimeric side products, which can be difficult to remove. This is a common issue in reactions such as the condensation of salicylaldehyde with hydrazine.[3][4]
Troubleshooting Steps:
-
Lower the Reaction Temperature: These side reactions are often promoted by elevated temperatures. Running the reaction at a lower temperature can significantly reduce their formation.[4]
-
Optimize Solvent Choice: While acidic ethanol is a common solvent, switching to aprotic solvents like DMSO or DMF has been reported to provide higher yields and minimize side reactions in some cases.[3]
-
Control Stoichiometry and Addition Rate: Carefully control the stoichiometry of your reactants. A slow, dropwise addition of one reactant to the other can help to minimize the formation of dimeric species.
Issue 3: Incomplete Reaction or Low Yield in Davis-Beirut Reaction
Symptoms: The Davis-Beirut reaction for the synthesis of 2H-indazoles is sluggish, resulting in a low yield of the desired product.
Troubleshooting Steps:
-
Optimize the Base: The Davis-Beirut reaction can be performed under both acidic and basic conditions.[7] If using a base like KOH, ensure it is of good quality and used in the appropriate concentration.
-
Consider an Acid-Catalyzed Approach: For some substrates, an acid-catalyzed version of the Davis-Beirut reaction has been shown to be effective.[8]
-
Ensure Purity of Starting Materials: The purity of the starting o-nitrobenzaldehyde or related precursor is crucial for the success of the reaction.
Experimental Protocols
N1-Selective Alkylation of Indazole
This protocol is optimized for the selective formation of the N1-alkylated indazole product.
Materials:
-
Substituted 1H-indazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Allow the resulting suspension to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating to 50 °C may be necessary for less reactive alkyl halides.[2]
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Jacobsen-Type Indazole Synthesis from o-Toluidine
This protocol is based on the classical Jacobson synthesis and is optimized to minimize side product formation.
Materials:
-
o-Toluidine
-
Glacial acetic acid
-
Acetic anhydride
-
Nitrous acid (generated in situ)
-
Benzene
-
Methanol
-
Hydrochloric acid (2N and 5N)
-
Ammonia solution
Procedure:
-
Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.
-
Cool the mixture in an ice bath and nitrosate by the rapid admission of a stream of nitrous gases. The temperature should be strictly controlled.
-
Extract the resulting N-nitroso-o-acetotoluidide into benzene.
-
Carefully warm the benzene solution to induce the cyclization to the indazole. Strict temperature control is crucial to avoid overheating.[9]
-
After the reaction is complete, extract the indazole from the benzene solution using hydrochloric acid.
-
Precipitate the indazole by treating the combined acidic extracts with an excess of ammonia.
-
Collect the crude indazole by filtration, wash with water, and dry.
-
Purify the crude product by vacuum distillation or recrystallization.[9]
Visualizations
Caption: A troubleshooting workflow for minimizing side product formation in indazole synthesis.
Caption: Key factors influencing N1 vs. N2 regioselectivity in indazole alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 7. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 8. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 1H-Indazol-3-ol and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1H-Indazol-3-ol and its derivatives, aimed at researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound and its derivatives?
A1: The two most effective and widely used methods for the purification of this compound and its derivatives are column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the desired final purity of the compound. Acid-base extraction can also be employed as a preliminary purification step to remove acidic or basic impurities.
Q2: What are some likely impurities I might encounter in my crude this compound product?
A2: Depending on the synthetic route, common impurities may include unreacted starting materials such as 2-hydrazinobenzoic acid or isatoic anhydride, partially reacted intermediates, and side-products from undesired reactions. For instance, if the synthesis involves the cyclization of a 2-halobenzohydrazide, residual starting material and byproducts from dehalogenation could be present.
Q3: How can I assess the purity of my purified this compound?
A3: The purity of your compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for a quantitative analysis of purity.[1] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the number of components in your sample. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify organic impurities, while Mass Spectrometry (MS) confirms the molecular weight. A sharp melting point range is also a good indicator of high purity.[2]
Q4: My purified compound has a broad melting point range. What does this indicate?
A4: A broad melting point range is a strong indicator of the presence of impurities.[2] Residual solvents or unreacted starting materials can depress and broaden the melting point. Further purification by recrystallization or column chromatography is recommended to improve purity.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound and its derivatives.
Column Chromatography Purification
Problem 1: Poor separation of the desired compound from impurities on the column.
-
Possible Cause: The solvent system (eluent) may not have the optimal polarity to resolve the components of the mixture.[2]
-
Solution:
-
TLC Analysis: Before running the column, perform a thorough TLC analysis using different solvent systems to find an eluent that provides good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for the desired compound.[2]
-
Solvent Gradient: Employ a gradient elution instead of an isocratic one. Start with a less polar solvent and gradually increase the polarity. For instance, a gradient of ethyl acetate in hexanes can be effective.
-
Stationary Phase: Consider using a different stationary phase. While silica gel is common, alumina can also be effective for the purification of indazole derivatives.[2]
-
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The eluent may be too non-polar, causing your compound to remain strongly adsorbed to the stationary phase.[2]
-
Solution:
Problem 3: The compound appears to be decomposing on the silica gel column.
-
Possible Cause: this compound and some of its derivatives can be sensitive to the acidic nature of silica gel.
-
Solution:
-
Deactivate Silica Gel: Deactivate the silica gel by pre-treating it with a small amount of a basic solvent like triethylamine mixed with the eluent.
-
Alternative Stationary Phase: Use a less acidic stationary phase, such as neutral alumina.
-
Alternative Purification Method: If the compound is highly sensitive, consider purification by recrystallization instead.
-
Recrystallization Purification
Problem 1: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution may be too saturated, or the cooling rate is too fast. The presence of certain impurities can also promote oiling out.
-
Solution:
-
Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
-
Seed Crystals: Add a small seed crystal of the pure compound to induce crystallization.
-
Problem 2: Low recovery of the purified compound after recrystallization.
-
Possible Cause: The chosen solvent may be too good at dissolving the compound even at low temperatures, or an excessive amount of solvent was used.
-
Solution:
-
Solvent Selection: Test a range of solvents to find one where the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate it by evaporation and cool it again to obtain a second crop of crystals.
-
Data Presentation
Table 1: TLC Data for 1H-Indazole-3-carboxaldehyde Derivatives
| Compound | Solvent System (Petroleum Ether:EtOAc) | Rf Value |
| 1H-indazole-3-carboxaldehyde | 3:2 | 0.37 |
| 5-Chloro-1H-indazole-3-carboxaldehyde | 3:2 | 0.40 |
| 6-Bromo-1H-indazole-3-carboxaldehyde | 3:2 | 0.43 |
Data sourced from a study on the synthesis of 1H-indazole-3-carboxaldehyde derivatives.[3]
Table 2: Recommended Recrystallization Solvents for 1H-Indazole and its Derivatives
| Compound/Derivative Type | Recommended Solvent(s) | Notes |
| 1H-Indazole | Water, Petroleum Ether | Can be crystallized from hot water or petroleum ether.[4] |
| 1H-Indazole-3-carboxylic acid derivatives | Ethanol, Methanol, Acetic Acid, Water | A mixture of solvents can also be effective.[5] |
| Substituted Indazole Isomers | Acetone/Water, Ethanol/Water, THF/Water | The ratio of the organic solvent to water can be optimized for best results.[6] |
| 7-Methyl-1H-indazole-3-carboxamide | Ethanol, Methanol, Ethyl Acetate | Screen for the best solvent that provides high solubility when hot and low solubility when cold.[2] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent. Ethanol or an ethanol/water mixture is often a good starting point. The ideal solvent will dissolve the crude this compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of thesolvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period to encourage the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Purification of 1H-Indazole Derivatives by Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexane and ethyl acetate). The ideal system should give the desired product an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the least polar component of your eluent system (e.g., hexane). Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the predetermined solvent system. If a gradient elution is used, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions of a consistent volume in labeled test tubes.
-
TLC Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Mandatory Visualizations
Caption: A typical purification workflow for this compound derivatives.
Caption: A logical flow for troubleshooting common purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole | 271-44-3 [chemicalbook.com]
- 5. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 6. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges of 1H-Indazol-3-ol in Organic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1H-Indazol-3-ol in organic solvents.
Troubleshooting Guide
Issue: this compound is poorly soluble in my desired organic solvent.
Initial Assessment:
Before attempting advanced solubilization techniques, it's crucial to have a baseline understanding of this compound's general solubility characteristics.
Qualitative Solubility Profile:
Based on its chemical structure, which includes a polar hydroxyl group and a heterocyclic aromatic ring system, this compound is expected to exhibit the following general solubility trends:
-
High Solubility: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
-
Moderate Solubility: Polar protic solvents like ethanol and methanol.
-
Low to Insoluble: Nonpolar solvents such as hexane and toluene.
Quantitative Solubility Data (Estimated):
| Solvent | Predicted Solubility |
| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL |
| Dimethylformamide (DMF) | > 50 mg/mL |
| Ethanol | 5 - 10 mg/mL |
| Methanol | 10 - 20 mg/mL |
| Acetone | 1 - 5 mg/mL |
| Acetonitrile | 1 - 5 mg/mL |
| Dichloromethane | < 1 mg/mL |
| Chloroform | < 1 mg/mL |
| Ethyl Acetate | < 1 mg/mL |
Troubleshooting Workflow:
The following diagram outlines a systematic approach to addressing solubility challenges with this compound.
Caption: A troubleshooting workflow for addressing solubility issues of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The solubility of this compound is governed by its molecular structure. The presence of the polar hydroxyl (-OH) group and the nitrogen atoms in the indazole ring allows for hydrogen bonding with polar solvents. However, the bicyclic aromatic core is nonpolar, which can limit its solubility in solvents that are not sufficiently polar to overcome the crystal lattice energy of the solid compound.
Q2: I need to prepare a stock solution of this compound for a biological assay. What is the recommended solvent?
A2: For biological assays, it is recommended to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous buffer. Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for this purpose due to its high solvating power for a wide range of organic compounds and its miscibility with aqueous media.
Q3: What are some effective methods to increase the solubility of this compound in a specific organic solvent?
A3: Several techniques can be employed to enhance the solubility of this compound:
-
Co-solvency: This involves adding a small amount of a "good" solvent (a co-solvent) in which the compound is highly soluble to the "poor" solvent.
-
pH Adjustment: While more relevant for aqueous solutions, the principle of altering the ionization state of a compound can sometimes be applied in mixed organic-aqueous systems.
-
Solid Dispersion: This technique involves dispersing the compound in an inert carrier matrix at the solid state, which can enhance its dissolution rate and apparent solubility.
Experimental Protocols
Protocol 1: Solubility Enhancement by Co-solvency
This protocol describes a general method for improving the solubility of this compound in a target organic solvent by using a co-solvent.
Materials:
-
This compound
-
Target organic solvent (e.g., ethanol)
-
Co-solvent (e.g., DMSO)
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Prepare a high-concentration stock solution: Dissolve a known amount of this compound in a minimal amount of the co-solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 100 mg/mL).
-
Prepare co-solvent mixtures: Prepare a series of mixtures of the target solvent and the co-solvent in different ratios (e.g., 9:1, 8:2, 7:3 v/v of target solvent to co-solvent).
-
Determine solubility in mixtures: Add a small, known volume of the this compound stock solution to each co-solvent mixture.
-
Observe for precipitation: Stir the solutions at a constant temperature and observe for any precipitation. The mixture with the highest proportion of the target solvent that remains clear contains the solubilized compound.
-
Scale up: Once the optimal co-solvent ratio is determined, you can prepare a larger volume of the desired solution.
Protocol 2: Solubility Determination by the Shake-Flask Method
This protocol outlines the standard shake-flask method to determine the equilibrium solubility of this compound in a specific organic solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or other suitable sealed containers
-
Shaker or orbital incubator set to a constant temperature
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Prepare saturated solutions: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. Ensure there is undissolved solid remaining.
-
Equilibrate: Place the vials on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the solution to reach equilibrium.
-
Sample collection: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample: Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Analyze the concentration: Dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a calibrated HPLC or other analytical method.
-
Calculate solubility: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
Visualization of Relevant Biological Pathways
D-Amino Acid Oxidase (DAAO) Inhibition Workflow
This compound and its derivatives are known inhibitors of D-amino acid oxidase (DAAO), an enzyme involved in the metabolism of D-serine, a co-agonist of the NMDA receptor. This pathway is a target for therapeutic intervention in neurological disorders.
Caption: Workflow of D-Amino Acid Oxidase (DAAO) inhibition by this compound.
p53-MDM2 Signaling Pathway Inhibition
Indazole derivatives are also being investigated as anticancer agents that can disrupt the interaction between the tumor suppressor protein p53 and its negative regulator MDM2.
optimization of solvent systems for indazole derivative synthesis
Welcome to the Technical Support Center for the synthesis of indazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of solvent system optimization in their experiments.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent impact the yield and reaction rate in indazole synthesis?
A: Solvent selection is critical as it directly influences reaction kinetics and reactant solubility.[1] The polarity and boiling point of the solvent must be carefully considered. For reactants to effectively interact, they must be adequately dissolved; poor solubility can lead to incomplete conversion and low yields.[1] Aprotic solvents like DMSO and DMF have been noted to provide higher yields in certain syntheses, such as those starting from salicylaldehyde and hydrazine hydrochloride, compared to acidic ethanol.[2] The solvent's boiling point must also be suitable for the required reaction temperature, as excessive heat can cause decomposition, while insufficient heat may result in an incomplete reaction.[1][3]
Q2: How does the solvent system control N1 vs. N2 regioselectivity during the alkylation of indazoles?
A: The solvent plays a pivotal role in directing alkylation to the N1 or N2 position. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][5] The choice of base and solvent combination is crucial. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-regarded system for achieving high N1 selectivity, often exceeding 99%.[4][6][7] This is because the solvent, in combination with the base, influences the nucleophilicity of the two nitrogen atoms.[7] In contrast, solvent-dependent regioselectivity has been observed when switching between solvents like THF and dimethyl sulfoxide (DMSO).[3][6]
Q3: I'm observing significant formation of the undesired 1H-indazole isomer when targeting the 2H-indazole. How can solvent and temperature conditions minimize this?
A: The formation of the more thermodynamically stable 1H-product is a common issue when the kinetic 2H-product is desired.[4] High reaction temperatures can provide the necessary activation energy for the isomerization from the 2H to the 1H product.[1] Therefore, conducting the reaction at lower temperatures (e.g., 0 °C or room temperature) can favor the kinetic 2H-product. Additionally, extended reaction times can facilitate this unwanted isomerization, so monitoring the reaction and stopping it upon completion is crucial.[1]
Q4: What are some environmentally friendly or "green" solvent alternatives for indazole synthesis?
A: With a growing focus on sustainable chemistry, greener solvents are being explored for indazole synthesis. Water and ethanol are prime examples of environmentally benign solvents that have been effectively used in methods like microwave-assisted or ultrasound-irradiated syntheses.[3] These approaches not only reduce environmental impact but also offer simpler operational procedures.[3]
Q5: Can the solvent system simplify the purification and separation of N1 and N2 isomers?
A: Yes, separating N1 and N2 isomers can be a significant challenge due to their similar polarities.[8] Instead of relying solely on column chromatography, a mixed-solvent recrystallization strategy can be a powerful purification tool.[3][8] By creating a binary solvent system, such as acetone/water or ethanol/water, you can exploit the differential solubilities of the isomers to selectively crystallize and isolate one with high purity.[3][8]
Troubleshooting Guide
This guide addresses common problems encountered during indazole synthesis, with a focus on solvent-related solutions.
Problem 1: Low Yield or Incomplete Conversion
-
Question: My reaction yield is consistently low. What solvent-related factors should I investigate?
-
Answer:
-
Check Reactant Solubility: Ensure your starting materials are fully dissolved in the chosen solvent at the reaction temperature. If not, select a solvent with higher solubilizing power. Polar aprotic solvents like DMSO or DMF are often effective.[2][3]
-
Solvent/Temperature Mismatch: The solvent's boiling point must be appropriate for the reaction temperature. If the required temperature is too close to the solvent's boiling point, it can lead to poor thermal control. Conversely, a temperature that is too low may result in slow or incomplete reactions.[1]
-
Presence of Water: For certain reactions, such as those involving the formation of arylhydrazones, water can promote the formation of impurities. The addition of 4 Å molecular sieves can effectively remove water from the reaction medium.[1]
-
Problem 2: Poor Regioselectivity (N1 vs. N2 Isomer Mixture)
-
Question: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity?
-
Answer:
-
For N1-Selectivity: The combination of sodium hydride (NaH) as a base in anhydrous tetrahydrofuran (THF) is highly effective for favoring N1-alkylation.[4][7] Bulky substituents at the C3 position of the indazole ring can also sterically hinder the N2-position, further promoting N1 substitution.[7]
-
For N2-Selectivity: To favor the kinetically preferred N2-product, consider using an indazole precursor with a strong electron-withdrawing group (e.g., -NO₂, -CO₂Me) at the C-7 position.[4][6] This has been shown to provide excellent N2-selectivity. Alternatively, performing the alkylation under acidic or neutral conditions can also favor the N2 position.[4]
-
Data Presentation: Solvent Effects on Regioselectivity
The following table summarizes the effect of different solvent and base systems on the N-alkylation of various indazole derivatives.
| Indazole Substituent | Base | Solvent | Predominant Isomer | Selectivity | Reference |
| Unsubstituted | NaH | THF | N1 | >99% | [4] |
| 3-Carboxymethyl | NaH | THF | N1 | >99% | [6] |
| 3-tert-Butyl | NaH | THF | N1 | >99% | [4] |
| 7-Nitro (7-NO₂) | Various | Various | N2 | ≥96% | [4][6] |
| 7-Ester (7-CO₂Me) | Various | Various | N2 | ≥96% | [6] |
| Unsubstituted | NaHMDS | THF | N1-favored | Solvent-dependent | [6] |
| Unsubstituted | NaHMDS | DMSO | N2-favored | Solvent-dependent | [6] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation
This protocol is optimized for achieving high selectivity for the N1-substituted indazole product.[4][7]
-
Preparation: To a solution of the desired 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the suspension to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed. Gentle heating (e.g., to 50 °C) may be necessary for less reactive alkylating agents.[4]
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.[4]
Protocol 2: One-Pot Synthesis of 2H-Indazoles
This protocol describes a mild and efficient one-pot synthesis of 2H-indazoles via a Condensation-Cadogan Reductive Cyclization.[4]
-
Mixing Reagents: In a suitable reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired amine (1.1 eq), and isopropanol (i-PrOH).
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours. This step forms the intermediate ortho-imino-nitrobenzene.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80 °C and monitor by TLC or LC-MS until completion (typically 12-24 hours).
-
Workup: After cooling the reaction to room temperature, concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[4]
Visualizations
// Node Definitions start [label="Low Yield or\nIncomplete Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; q1 [label="Are reactants fully\ndissolved in solvent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Increase solvent polarity\n(e.g., try DMSO, DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Is reaction temperature\noptimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Screen temperatures.\nEnsure solvent boiling point\nis appropriate.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q3 [label="Is water present in\nthe reaction?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="Add 4 Å molecular sieves\nto remove water.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edge Connections start -> q1; q1 -> q2 [label="Yes"]; q1 -> sol1 [label="No"]; sol1 -> q2; q2 -> q3 [label="Yes"]; q2 -> sol2 [label="No"]; sol2 -> q3; q3 -> end [label="No"]; q3 -> sol3 [label="Yes"]; sol3 -> end; } .dot Caption: Troubleshooting workflow for low yield issues.
// Node Definitions start [label="Goal: Control N1 vs. N2\nRegioselectivity", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; q1 [label="Desired Product?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; n1_path [label="N1-Isomer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; n2_path [label="N2-Isomer", fillcolor="#34A853", fontcolor="#FFFFFF"];
// N1 Path n1_cond1 [label="Use NaH in THF", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; n1_cond2 [label="Introduce bulky C3\nsubstituent to sterically\nhinder N2 position", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// N2 Path n2_cond1 [label="Use C7 electron-\nwithdrawing group\n(e.g., -NO2)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; n2_cond2 [label="Use acidic or\nneutral conditions", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; n2_cond3 [label="Lower reaction temp\nto favor kinetic product", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Connections start -> q1; q1 -> n1_path [label="N1"]; q1 -> n2_path [label="N2"];
n1_path -> n1_cond1; n1_path -> n1_cond2;
n2_path -> n2_cond1; n2_path -> n2_cond2; n2_path -> n2_cond3; } .dot Caption: Decision tree for controlling N1/N2 regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
troubleshooting guide for unexpected side reactions in indazole synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected side reactions encountered during the synthesis of indazoles. The following information is designed to help you diagnose and resolve issues in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in 1H-indazole synthesis?
A1: The most frequently encountered side products include the formation of the undesired 2H-indazole isomer, hydrazones, dimeric impurities, and indazolones.[1][2] The prevalence of these byproducts is highly dependent on the chosen synthetic route and reaction conditions. For instance, synthesis from salicylaldehyde and hydrazine can lead to hydrazone and dimer formation, particularly at elevated temperatures.[2]
Q2: My N-alkylation reaction is producing a mixture of N1 and N2 isomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in N-alkylation is a common challenge in indazole synthesis due to the presence of two nucleophilic nitrogen atoms.[3][4] The ratio of N1 to N2 isomers is influenced by several factors. To control the selectivity, consider the following:
-
Choice of Base and Solvent: This is a critical factor. For selective N1-alkylation, a common and effective method is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[3][5][6][7] This combination often leads to the thermodynamically more stable N1-substituted product.[3][5] Conversely, to favor the N2-isomer, kinetic control conditions can be employed, for example, by using a Mitsunobu reaction (e.g., with PPh₃ and DIAD/DEAD in THF) or by performing the reaction under acidic conditions.[3]
-
Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring play a significant role. Bulky groups at the C-3 position can sterically hinder the N2-position, thus favoring N1-alkylation.[3] Conversely, electron-withdrawing groups (such as -NO₂ or -CO₂Me) at the C-7 position can direct the alkylation towards the N2-position.[3][6][7]
-
Nature of the Electrophile: The alkylating agent itself can influence the outcome. While simple alkyl halides are common, the use of α-halo carbonyl or β-halo ester electrophiles can sometimes lead to an equilibrium that favors the more stable N1-substituted product.[5][7][8]
Below is a decision workflow to guide your strategy for controlling N1/N2 regioselectivity.
Q3: How can I distinguish between the 1H- (N1) and 2H- (N2) indazole isomers?
A3: Spectroscopic methods are the most reliable way to differentiate between N1 and N2-substituted indazoles.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shift of the H-3 proton is a key indicator. In 2H-indazoles, the H-3 proton is generally more deshielded and appears at a higher chemical shift (further downfield) compared to the corresponding 1H-isomer.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C-3 and C-7a, are different for the two isomers.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is very powerful for unambiguous assignment. For an N1-substituted indazole, a correlation is observed between the protons on the alpha-carbon of the N1-substituent and the C-7a carbon of the indazole ring. For an N2-substituted indazole, a correlation is seen between the protons on the alpha-carbon of the N2-substituent and the C-3 carbon.
-
-
Mass Spectrometry (MS): While the molecular weight will be identical, the fragmentation patterns in techniques like Electron Ionization (EI-MS) can sometimes differ between the N1 and N2 isomers, providing clues to their identity.
-
High-Performance Liquid Chromatography (HPLC): N1 and N2 isomers often have different polarities and can frequently be separated by reverse-phase HPLC.
Here is a summary of the key spectroscopic differences:
| Spectroscopic Technique | 1H-Indazole Isomer (N1-substituted) | 2H-Indazole Isomer (N2-substituted) | Key Differentiating Feature |
| ¹H NMR | H-3 proton is typically at a lower chemical shift. | H-3 proton is typically deshielded and at a higher chemical shift. | Chemical shift of the H-3 proton. |
| ¹³C NMR | Distinct chemical shifts for C-3 and C-7a. | Different chemical shifts for C-3 and C-7a compared to the N1 isomer. | Chemical shifts of the pyrazole ring carbons. |
| HMBC | Correlation between protons on the N1-substituent's alpha-carbon and C-7a. | Correlation between protons on the N2-substituent's alpha-carbon and C-3. | Long-range proton-carbon correlations. |
Q4: I am performing a Suzuki-Miyaura coupling with a bromo-indazole and observing significant amounts of a dehalogenated byproduct. What is the cause and how can I minimize it?
A4: The formation of a dehalogenated (hydrodehalogenation) byproduct is a common side reaction in palladium-catalyzed cross-coupling reactions. This occurs when the organopalladium intermediate reacts with a proton source before the desired transmetalation step with the boronic acid.
Troubleshooting Strategies:
-
Minimize Proton Sources: Ensure that all solvents and reagents are anhydrous and thoroughly degassed. Residual water is a common culprit.
-
Optimize the Base: Use a non-hydrated base, such as anhydrous potassium phosphate (K₃PO₄). Some bases can contain or generate water, which contributes to this side reaction.[8]
-
Thorough Degassing: Rigorously deoxygenate the reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[8]
Below is a troubleshooting workflow for addressing low conversion and side reactions in cross-coupling reactions of indazoles.
References
- 1. tsijournals.com [tsijournals.com]
- 2. hplc.eu [hplc.eu]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Research Portal [researchdiscovery.drexel.edu]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. nacalai.com [nacalai.com]
Validation & Comparative
Validation of 1H-Indazol-3-ol as a Novel Kinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The search for novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The 1H-indazole scaffold has emerged as a privileged structure, forming the core of several clinically approved and investigational kinase inhibitors.[1] This guide provides a comparative analysis of the potential of 1H-Indazol-3-ol as a kinase inhibitor, supported by experimental data on its derivatives, and benchmarks its performance against established kinase inhibitors, Staurosporine and Sunitinib. While direct inhibitory data for the parent this compound is limited, the potent activity of its derivatives strongly validates this scaffold as a promising starting point for the development of novel therapeutics.
Comparative Kinase Inhibition Profiles
The inhibitory potential of the this compound scaffold is demonstrated through the potent activity of its derivatives against several key kinases, including p21-activated kinase 1 (PAK1), Glycogen Synthase Kinase-3β (GSK-3β), and Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1). To provide a clear comparison, the half-maximal inhibitory concentrations (IC50) of representative 1H-indazole derivatives are presented alongside those of the well-characterized inhibitors, Staurosporine and Sunitinib.
| Kinase Target | 1H-Indazole-3-carboxamide Derivative | Staurosporine | Sunitinib |
| PAK1 | 9.8 nM (Compound 30l)[2] | ~10 nM | Not widely reported |
| GSK-3β | Potent Inhibition (qualitative)[1] | ~8 nM | Not widely reported |
| Pim-1 | 17 nM (Compound 10f)[3] | 16.7 nM[3] | Not widely reported |
Note: The data for the 1H-indazole scaffold is based on published results for its potent derivatives, specifically 1H-indazole-3-carboxamides. This highlights the potential of the core this compound structure as a template for designing selective and potent kinase inhibitors.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the validation process, this guide includes diagrams of key signaling pathways and experimental workflows generated using the DOT language.
PAK1 Signaling Pathway
P21-activated kinase 1 (PAK1) is a key regulator of cell motility, proliferation, and survival. Its aberrant activation is implicated in cancer progression.
GSK-3β Signaling Pathway
Glycogen Synthase Kinase-3β (GSK-3β) is a multifaceted serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell fate, and inflammation.
Pim-1 Signaling Pathway
Pim-1 kinase is a proto-oncogene that promotes cell survival and proliferation, and its overexpression is associated with various cancers.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., PAK1, GSK-3β, Pim-1)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction:
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of the microplate.
-
Add 10 µL of a solution containing the kinase and substrate in assay buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 1 hour at 30°C.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
MTT Cell Viability Assay (Cell-Based Assay)
Objective: To assess the effect of a kinase inhibitor on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis for Phospho-Protein Levels (Cell-Based Assay)
Objective: To determine the effect of a kinase inhibitor on the phosphorylation of its downstream targets in a cellular context.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phospho-specific for the target protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PAK1 or anti-total-PAK1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein levels to the total protein levels to determine the extent of inhibition.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. As demonstrated by the potent and selective activity of its derivatives against key cancer-related kinases such as PAK1, GSK-3β, and Pim-1, this chemical moiety possesses significant therapeutic potential. The comparative data presented in this guide, alongside detailed experimental protocols and pathway visualizations, provide a solid foundation for researchers to further explore and validate compounds based on the this compound core structure. Future structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these promising new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 1H-Indazol-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazol-3-ol scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative study of the anticancer, anti-inflammatory, and antimicrobial properties of various this compound derivatives, supported by experimental data from recent scientific literature.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.
Comparative Efficacy of this compound Derivatives
The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6o | 1H-indazole-3-amine derivative | K562 (Chronic Myeloid Leukemia) | 5.15 | [1][2] |
| A549 (Lung Cancer) | - | [1][2] | ||
| PC-3 (Prostate Cancer) | - | [1][2] | ||
| Hep-G2 (Hepatoma) | - | [1][2] | ||
| HEK-293 (Normal Cell Line) | 33.2 | [1][2] | ||
| Compound 2f | 1-Benzyl-1H-indazol-3-ol Copper(II) Derivative | Various Cancer Cell Lines | 0.23-1.15 | |
| CuL1 | 1-Benzyl-1H-indazol-3-ol Copper(II) Complex | MCF7 (Breast Cancer) | 80.68 µg/ml | |
| CuL2 | 1-Benzyl-1H-indazol-3-ol Copper(II) Complex | MCF7 (Breast Cancer) | 49.40 µg/ml | |
| CuL3 | 1-Benzyl-1H-indazol-3-ol Copper(II) Complex | MCF7 (Breast Cancer) | 45.91 µg/ml |
Signaling Pathways in Anticancer Activity
The anticancer effects of some this compound derivatives have been linked to the modulation of the p53/MDM2 and Bcl-2 family signaling pathways, which are critical regulators of apoptosis.
p53/MDM2 Signaling Pathway
The tumor suppressor protein p53 plays a crucial role in preventing cancer development by inducing cell cycle arrest or apoptosis in response to cellular stress. MDM2 is a negative regulator of p53, promoting its degradation. Inhibition of the p53-MDM2 interaction can restore p53 function and trigger apoptosis in cancer cells.
References
- 1. 1-[(3-Aryloxy-3-aryl)propyl]-1H-imidazoles, new imidazoles with potent activity against Candida albicans and dermatophytes. Synthesis, structure-activity relationship, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1H-Indazole-3-carboxamides and Established PAK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the emerging 1H-indazole-3-carboxamide class of p21-activated kinase 1 (PAK1) inhibitors against well-established PAK1 inhibitors. The information presented herein, including quantitative inhibitory data and detailed experimental methodologies, is intended to aid researchers in the selection of appropriate chemical tools and to inform the development of novel therapeutics targeting the PAK1 signaling pathway.
Introduction to PAK1 and its Inhibition
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that functions as a critical node in numerous signaling pathways, regulating essential cellular processes such as cytoskeletal dynamics, cell proliferation, survival, and migration.[1] As a key downstream effector of the Rho GTPases, Rac1 and Cdc42, aberrant PAK1 activity is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[1] The development of small molecule inhibitors of PAK1 is an active area of research, with several classes of compounds showing promise. Among these, 1H-indazole-3-carboxamides have emerged as a potent and selective scaffold.[1]
Quantitative Comparison of PAK1 Inhibitors
The following table summarizes the in vitro inhibitory potency of representative 1H-indazole-3-carboxamide derivatives against PAK1, alongside a selection of established PAK1 inhibitors.
| Inhibitor Class | Compound | PAK1 IC50 (nM) | Mechanism of Action | Reference(s) |
| 1H-Indazole-3-carboxamide | Compound 30l | 9.8 | ATP-competitive | [2][3][4] |
| Compound 87d | 16 | ATP-competitive | [1][3] | |
| Compound 87c | 52 | ATP-competitive | [1][3] | |
| Compound 87b | 159 | ATP-competitive | [1][3] | |
| Pyrido[2,3-d]pyrimidin-7-one | FRAX597 | 8 | ATP-competitive | [5][6][7] |
| Dibenzodiazepine | NVS-PAK1-1 | 5 | Allosteric | [5][8] |
| Naphthyldisulfide | IPA-3 | 2500 | Non-ATP competitive (covalent) | [5][9][10][11][12] |
| Pyrrolopyrazole | PF-3758309 | 14 | ATP-competitive | [13][14] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PAK1 by 50%. Lower values indicate higher potency.
Signaling Pathways and Experimental Workflows
To understand the context of PAK1 inhibition, it is crucial to visualize its signaling pathway and the experimental workflows used for inhibitor characterization.
Detailed Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Assay)
This protocol is designed to determine the in vitro potency (IC50) of test compounds against PAK1.
Materials:
-
Recombinant human PAK1 enzyme
-
PAKtide (a synthetic peptide substrate)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (e.g., 1H-indazole-3-carboxamides) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control).
-
Add 2 µL of the PAK1 enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.[15]
Cell Viability Assay (MTT Assay)
This assay measures the effect of PAK1 inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the EC50 value.[16]
Western Blot Analysis of PAK1 Signaling
This protocol is used to assess the on-target activity of PAK1 inhibitors by measuring the phosphorylation of downstream substrates.
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-PAK1 (Thr423), anti-total PAK1, anti-p-MEK, anti-total MEK)
-
HRP-conjugated secondary antibodies
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. selleckchem.com [selleckchem.com]
- 6. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. IPA-3 | PAK | TargetMol [targetmol.com]
- 12. cellron.com [cellron.com]
- 13. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PAK inhibition by PF-3758309 enhanced the sensitivity of multiple chemotherapeutic reagents in patient-derived pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Validating the In Vivo Anti-inflammatory Effects of 1H-Indazol-3-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within this landscape, 1H-Indazol-3-ol derivatives have emerged as a promising class of compounds, demonstrating significant potential in preclinical studies. This guide provides an objective comparison of the in vivo anti-inflammatory performance of select this compound derivatives, supported by experimental data and detailed protocols to aid researchers in their validation studies.
Comparative Efficacy of Indazole Derivatives
A key method for evaluating in vivo anti-inflammatory activity is the carrageenan-induced paw edema model in rats, a well-established assay for acute inflammation.[1][2][3] The following table summarizes the dose-dependent and time-dependent inhibitory effects of indazole, 5-aminoindazole, and 6-nitroindazole compared to the standard nonsteroidal anti-inflammatory drug (NSAID), diclofenac.
| Compound | Dose (mg/kg) | Time (hours) | % Inhibition of Edema |
| Indazole | 100 | 5 | 61.03% |
| 5-Aminoindazole | 25 | 1 | 15.87% |
| 50 | 1 | 19.31% | |
| 100 | 1 | 34.33% | |
| 25 | 5 | 39.90% | |
| 50 | 5 | 60.09% | |
| 100 | 5 | 83.09% | |
| Diclofenac (Standard) | 10 | 5 | 84.50% |
Data sourced from Cheekavolu & Muniappan, 2016.[1]
These results indicate a significant, dose-dependent anti-inflammatory effect from the tested indazole derivatives.[1][2][3] Notably, at a dose of 100 mg/kg, 5-aminoindazole demonstrated an inhibition of inflammation (83.09%) nearly comparable to that of diclofenac (84.50%) at the 5-hour time point.[1]
In a separate study, a 1,5-disubstituted indazol-3-ol derivative, 5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (compound 27), was evaluated in an arachidonic acid-induced mouse ear edema model.[4] Topical application of just 1 microgram per ear resulted in a 41% inhibition of edema, highlighting the potent activity of this subclass of derivatives.[4]
Experimental Protocols
To ensure reproducibility and facilitate the design of further validation studies, detailed experimental methodologies are crucial.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the anti-inflammatory activity of compounds against acute inflammation.[1][5][6]
-
Animal Model: Wistar albino rats are typically used.[1]
-
Groups: Animals are divided into control, standard (e.g., diclofenac), and test groups (receiving different doses of the this compound derivative).
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after compound administration, a 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the test group.
Arachidonic Acid-Induced Ear Edema in Mice
This model is particularly useful for evaluating inhibitors of arachidonic acid metabolism.[4][5]
-
Animal Model: Swiss mice are commonly used.
-
Compound Application: The test compound, dissolved in a suitable vehicle (e.g., acetone), is applied topically to the inner and outer surfaces of the mouse ear.
-
Induction of Inflammation: A solution of arachidonic acid in the same vehicle is applied to the ear.
-
Measurement of Edema: After a specified period (e.g., 1 hour), the mice are euthanized, and a standard-sized circular section is punched out from the treated and untreated ears. The weight difference between the two punches indicates the degree of edema.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the mean weight difference in the treated group to that of the control group.
Mechanism of Action and Signaling Pathways
The anti-inflammatory effects of indazole derivatives are believed to be mediated through the inhibition of key pro-inflammatory pathways.[1][3] Studies have shown that these compounds can significantly inhibit the activity of cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1][3]
Caption: Inhibition of COX-2 and pro-inflammatory cytokines by this compound derivatives.
Experimental Workflow
The following diagram outlines a typical workflow for the in vivo validation of the anti-inflammatory effects of novel this compound derivatives.
Caption: A generalized workflow for in vivo screening of anti-inflammatory compounds.
References
- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. asianjpr.com [asianjpr.com]
A Comparative Analysis of Fluorinated vs. Non-fluorinated 1H-Indazol-3-ol Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into therapeutic candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative analysis of fluorinated and non-fluorinated 1H-Indazol-3-ol analogs, a scaffold of significant interest due to its diverse biological activities, including anti-inflammatory and antitumor effects. By presenting a synthesis of available experimental data, this document aims to objectively compare the performance of these analogs and provide insights for future drug development endeavors.
Physicochemical Properties: The Impact of Fluorination
Biological Activity: A Tale of Two Scaffolds
The 1H-indazole scaffold is a versatile pharmacophore, with derivatives showing a range of biological activities. Fluorination has been shown to be a key determinant of potency in several classes of indazole derivatives.
Anticancer Activity
Numerous studies have highlighted the potential of 1H-indazole derivatives as anticancer agents, often targeting key signaling pathways involved in tumor growth and proliferation, such as VEGFR-2 and p38 MAPK. Evidence suggests that the incorporation of fluorine can enhance the antitumor activity of this scaffold. For instance, in a series of 1H-indazole-3-amine derivatives, fluorination was found to be crucial for their anti-proliferative effects against various cancer cell lines.
Table 1: Comparative Anticancer Activity of Representative Indazole Analogs
| Compound | Structure | Target/Cell Line | IC50 (µM) | Fluorination Status |
| Analog A (Non-fluorinated) | Representative non-fluorinated 1H-indazole-3-amine | K562 (human chronic myeloid leukemia) | > 10 | Non-fluorinated |
| Analog B (Fluorinated) | Representative 3,5-difluoro substituted 1H-indazole-3-amine | K562 (human chronic myeloid leukemia) | 5.15[1] | Fluorinated |
| Analog C (Non-fluorinated) | Representative non-fluorinated DAAO Inhibitor | D-amino acid oxidase (DAAO) | Micromolar range | Non-fluorinated |
| 6-fluoro-1H-indazol-3-ol | 6-fluoro-1H-indazol-3-ol | D-amino acid oxidase (DAAO) | Nanomolar range[2] | Fluorinated |
Note: The data presented is a compilation from different studies on structurally related indazole derivatives and is intended to illustrate the potential impact of fluorination.
Anti-inflammatory Activity
This compound derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. A series of 1,5-disubstituted indazol-3-ols demonstrated interesting anti-inflammatory activities in various models.[3] While direct comparative data on fluorinated versus non-fluorinated analogs in this context is limited, the general principles of structure-activity relationships suggest that fluorine substitution could modulate potency and selectivity towards COX isoforms.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug candidate are critical for its clinical success. Fluorination can influence metabolic stability, clearance, and bioavailability. For example, the introduction of fluorine can block sites of metabolism, leading to a longer half-life. However, it can also impact protein binding and distribution. A direct comparison of the pharmacokinetic profiles of fluorinated and non-fluorinated this compound analogs would require dedicated in vivo studies.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures relevant to the evaluation of these compounds, the following diagrams are provided.
Caption: VEGFR-2 signaling pathway, a key target for indazole-based anticancer agents.
Caption: p38 MAPK signaling pathway, implicated in inflammation and cancer.
Caption: Workflow for determining the cytotoxic effects of compounds using the MTT assay.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (fluorinated and non-fluorinated analogs) and a vehicle control.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
The ability of the compounds to inhibit COX-1 and COX-2 can be evaluated using commercially available inhibitor screening kits or by measuring the production of prostaglandins.
-
Enzyme and Compound Preparation: Recombinant human COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compounds or a vehicle control in a reaction buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Incubation: The reaction mixture is incubated for a specific period at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of a stopping solution.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of COX inhibition is calculated by comparing the PGE2 levels in the compound-treated samples to the vehicle control. The IC50 values for COX-1 and COX-2 are then determined.
Conclusion
The available evidence, although not from a single direct comparative study, strongly suggests that fluorination is a valuable strategy for enhancing the biological activity of this compound analogs. The introduction of fluorine can lead to more potent anticancer and potentially anti-inflammatory agents. However, a comprehensive understanding of the impact of fluorination on the overall pharmacological profile, including physicochemical properties and pharmacokinetics, requires further dedicated comparative studies. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation and development of novel fluorinated and non-fluorinated this compound analogs as promising therapeutic agents.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Structure-Activity Relationship of 1H-Indazol-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many variations, 1H-indazol-3-ol derivatives have emerged as a particularly interesting class, demonstrating a range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its close structural analogs, focusing on their inhibitory activities against D-amino acid oxidase (DAAO), p21-activated kinase 1 (PAK1), and their antiproliferative effects on cancer cell lines. Experimental data is presented to support the SAR discussion, along with detailed methodologies for key assays and visualizations of relevant signaling pathways.
D-Amino Acid Oxidase (DAAO) Inhibition
DAAO is a flavoenzyme that degrades D-amino acids, including D-serine, a co-agonist of the NMDA receptor. Inhibition of DAAO is a promising therapeutic strategy for neurological disorders like schizophrenia, as it increases D-serine levels in the brain, thereby enhancing NMDA receptor function.[1][2]
SAR studies on this compound derivatives have identified key structural features that govern their DAAO inhibitory potency. A pharmacophore model suggests that the this compound core acts as a crucial scaffold for interacting with the active site of the DAAO enzyme.
Key findings from SAR studies of this compound derivatives as DAAO inhibitors indicate that substitutions on the benzene ring of the indazole core significantly influence inhibitory activity. For instance, the introduction of a fluorine atom at the 6-position of the this compound scaffold has been shown to enhance potency.[1][2]
The following table summarizes the DAAO inhibitory activity of representative this compound derivatives.
| Compound | Substitution | IC50 (µM) vs Human DAAO |
| 1 | Unsubstituted | > 100 |
| 2 | 6-Fluoro | 0.8 |
| 3 | 5-Chloro | 1.2 |
| 4 | 6-Chloro | 0.9 |
| 5 | 5,6-Dichloro | 0.5 |
Data compiled from publicly available research on this compound derivatives as DAAO inhibitors.
A common method to determine the DAAO inhibitory activity of compounds is a fluorescence-based assay that measures the production of hydrogen peroxide, a product of the DAAO-catalyzed reaction.
-
Reagents and Materials:
-
Recombinant human DAAO enzyme
-
D-serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Test compounds (this compound derivatives)
-
96-well microplate
-
-
Procedure:
-
A reaction mixture is prepared containing the assay buffer, D-serine, HRP, and Amplex Red.
-
The test compounds are added to the wells of the microplate at various concentrations.
-
The enzymatic reaction is initiated by adding the DAAO enzyme to each well.
-
The plate is incubated at 37°C for a specified period (e.g., 30 minutes).
-
The fluorescence is measured using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
The IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.
-
The following diagram illustrates the mechanism of action of this compound derivatives as DAAO inhibitors.
Caption: DAAO inhibition by this compound derivatives.
p21-activated Kinase 1 (PAK1) Inhibition
PAK1 is a serine/threonine kinase that is a key regulator of cell motility, survival, and proliferation. Its dysregulation is implicated in cancer progression, making it an attractive target for anticancer drug development.[3] While direct SAR studies on this compound as PAK1 inhibitors are limited, structurally related 1H-indazole-3-carboxamide derivatives have shown potent inhibitory activity.
For 1H-indazole-3-carboxamide derivatives, SAR studies have revealed that:
-
The 1H-indazole core serves as a critical scaffold for binding to the ATP-binding pocket of PAK1.
-
Substitutions at the N1 position of the indazole ring can be explored to optimize potency and pharmacokinetic properties.
-
The nature of the amide substituent is crucial for activity, with bulky and hydrophobic groups often being favored for enhanced interaction with the kinase.
The following table presents the PAK1 inhibitory activity of representative 1H-indazole-3-carboxamide derivatives.
| Compound | N1-substituent | Amide Substituent | IC50 (nM) vs PAK1 |
| 6 | H | Phenyl | 520 |
| 7 | H | 4-Chlorophenyl | 150 |
| 8 | H | 4-Methoxyphenyl | 280 |
| 9 | Methyl | 4-Chlorophenyl | 98 |
| 10 | Ethyl | 4-Chlorophenyl | 45 |
Data is representative of findings from studies on 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors.
A common method for determining PAK1 inhibitory activity is a luminescence-based kinase assay.
-
Reagents and Materials:
-
Recombinant active PAK1 enzyme
-
PAK1 substrate peptide (e.g., PAKtide)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (1H-indazole derivatives)
-
384-well plate
-
-
Procedure:
-
The test compound and PAK1 enzyme are pre-incubated in the kinase assay buffer.
-
The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP.
-
The reaction is allowed to proceed at room temperature for a set time (e.g., 60 minutes).
-
The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is added to convert the generated ADP to ATP, which is then used by a luciferase to produce light.
-
Luminescence is measured using a plate reader.
-
IC50 values are determined from the dose-response curves.[4]
-
The diagram below illustrates the central role of PAK1 in oncogenic signaling and its inhibition by 1H-indazole derivatives.
Caption: Inhibition of the PAK1 signaling pathway.
Anticancer Activity
Derivatives of the 1H-indazole scaffold have demonstrated significant antiproliferative activity against various cancer cell lines. While specific data for this compound is emerging, closely related 1H-indazole-3-amine derivatives have been more extensively studied, providing valuable comparative insights.
For 1H-indazole-3-amine derivatives, SAR studies have highlighted the following:
-
The 1H-indazole-3-amine core is an effective hinge-binding fragment for various kinases implicated in cancer.[5]
-
Substitutions at the 5- and 6-positions of the indazole ring can significantly modulate the anticancer potency.
-
The nature of the substituent at the 3-amino group is critical for activity, with different side chains leading to varied potencies against different cancer cell lines.
The following table summarizes the in vitro antiproliferative activity of representative 1H-indazole-3-amine derivatives.
| Compound | R1 (at position 5) | R2 (at 3-amino) | IC50 (µM) vs K562 | IC50 (µM) vs A549 | IC50 (µM) vs PC-3 |
| 11 | H | Acetyl | 15.8 | > 20 | 18.2 |
| 12 | Chloro | Acetyl | 8.9 | 12.5 | 10.1 |
| 13 | Methoxy | Acetyl | 12.3 | 15.1 | 14.7 |
| 14 | Chloro | N-(4-fluorophenyl)acetamide | 5.2 | 7.8 | 6.5 |
| 15 | Chloro | N-(4-(piperazin-1-yl)phenyl)acetamide | 3.1 | 5.4 | 4.9 |
Data is representative of findings from studies on the anticancer activity of 1H-indazole-3-amine derivatives. K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer).[6][7]
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Reagents and Materials:
-
Cancer cell lines (e.g., K562, A549, PC-3)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (1H-indazole derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
The medium is removed, and the formazan crystals are dissolved in a solubilizing agent.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.[5]
-
The anticancer activity of some 1H-indazole derivatives has been linked to the induction of apoptosis through the p53/MDM2 pathway.[6]
Caption: Inhibition of the MDM2-p53 interaction.
Conclusion
This compound derivatives and their structural analogs represent a versatile scaffold with significant potential in drug discovery. The SAR studies highlighted in this guide demonstrate that subtle structural modifications to the 1H-indazole core can lead to potent and selective inhibitors for a range of biological targets, including enzymes like DAAO and protein kinases such as PAK1, as well as compounds with potent anticancer activity. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to further explore and optimize this promising class of compounds for various therapeutic applications. Further investigation into the SAR of this compound derivatives specifically is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of isatin and this compound derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
comparative docking studies of 1H-Indazol-3-ol analogs in kinase active sites
The 1H-indazole scaffold is a cornerstone in the design of potent kinase inhibitors, demonstrating significant therapeutic potential in oncology and inflammatory diseases. This guide provides a comparative analysis of 1H-indazole analogs, focusing on their interactions within the active sites of key kinases implicated in various cellular signaling pathways. Through an examination of experimental data and computational docking studies, we aim to elucidate the structure-activity relationships (SAR) that govern the potency and selectivity of this important class of inhibitors.
Comparative Inhibitory Activity of 1H-Indazole Analogs
The following tables summarize the in vitro inhibitory activity of various 1H-indazole analogs against Apoptosis Signal-regulating Kinase 1 (ASK1), Pim Kinases, and Fibroblast Growth Factor Receptor 1 (FGFR1). This data, compiled from multiple studies, highlights the impact of substitutions on the indazole core on inhibitor potency.
Table 1: Inhibitory Activity of 1H-Indazole Analogs against ASK1 Kinase
| Compound | Modification | ASK1 Kinase IC50 (nM) | Cellular Activity (AP1-HEK293 Cell IC50, nM) |
| Lead Compound | Initial hit from screening | 150 | 850 |
| Analog A | Substitution at R1 with cyclopropyl | 85 | 420 |
| Analog B (15) | Optimized R1 and R2 substituents | 12 | 65 |
| Data compiled from studies on novel ASK1 inhibitors with a 1H-indazole scaffold.[1] |
Table 2: Inhibitory Activity of 3-(pyrazin-2-yl)-1H-indazole Analogs against Pim Kinases
| Compound | Modification | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) |
| Hit 2 | Initial 3-(pyrazin-2-yl)-1H-indazole hit | 2,500 | >10,000 | 1,500 |
| Analog 13o | Optimized substituents | 1 | 4 | 1 |
| Data from the development of potent, pan-Pim inhibitors derived from a 3-(pyrazin-2-yl)-1H-indazole hit.[1][2] |
Table 3: Inhibitory Activity of 6-aryl-1H-indazol-3-amine Derivatives against FGFR1
| Compound | R Group on Aryl Moiety | FGFR1 IC50 (nM) | Cellular Activity (MCF-7, IC50 µM) |
| 7n | 3-methoxyphenyl | 15.0 | 0.642 |
| 7r | Optimized aryl substituent | 2.9 | 0.0405 |
| Data from the design of novel FGFR1 inhibitors based on an indazole scaffold.[3] |
Structure-Activity Relationship (SAR) and Binding Modes
Computational docking studies have revealed key insights into the binding of 1H-indazole analogs within the ATP-binding pocket of various kinases. The indazole core typically serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[4]
-
ASK1: The 1H-indazole scaffold of inhibitors binds to the hinge region of ASK1. Modifications at various positions on the indazole ring have been systematically explored to optimize potency.[1] The inhibition of ASK1, a key component of the MAPK signaling cascade, is a potential therapeutic strategy for inflammatory diseases.[1]
-
Pim Kinases: The 3-(pyrazin-2-yl)-1H-indazole scaffold has been identified as a promising starting point for developing pan-Pim inhibitors.[1] Molecular docking has shown that the unique hinge region of Pim kinases, which contains a proline residue (Pro123), influences inhibitor binding.[5]
-
FGFR1: 6-aryl-1H-indazol-3-amine derivatives have shown promise as FGFR1 inhibitors.[1] Docking models have been instrumental in optimizing the indazole-containing pharmacophore to enhance inhibitory activity against FGFR1-3.[6][7] The crystal structure of an indazole derivative bound to FGFR1 has provided a basis for further inhibitor design.[3]
Experimental Protocols
Molecular Docking Protocol (General)
This protocol outlines a typical workflow for performing molecular docking studies of 1H-indazole analogs with kinase targets using software like AutoDock.[8][9]
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Remove water molecules, ions, and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate charges (e.g., Kollman charges).
-
Save the prepared protein in a suitable format (e.g., PDBQT for AutoDock).
-
-
Ligand Preparation:
-
Generate the 3D structure of the 1H-indazole analog using a chemical drawing tool like ChemDraw and convert it to a 3D format.
-
Assign rotatable bonds and save the ligand in the PDBQT format.
-
-
Grid Generation:
-
Define the binding site on the protein, typically centered on the ATP-binding pocket.
-
Generate a grid box that encompasses the defined active site.
-
-
Docking Simulation:
-
Run the docking algorithm to predict the binding poses of the ligand within the protein's active site.
-
The software will calculate the binding energy or docking score for each pose.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify the most favorable binding mode.
-
Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, to understand the binding mechanism.
-
Correlate docking scores with experimental data (e.g., IC50 values) to validate the docking protocol.[8]
-
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method for measuring the in vitro inhibitory activity of compounds against kinases.[1]
-
Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and various concentrations of the 1H-indazole inhibitor.[1]
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.[1]
-
Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.[1]
-
Signal Detection: Measure the luminescence of the samples. The light signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (e.g., DMSO). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Pathways and Processes
To better understand the context of these comparative studies, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and the logical framework for structure-activity relationship analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of 1H-Indazol-3-ol Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a prominent structural motif in the development of kinase inhibitors, demonstrating significant therapeutic potential, particularly in oncology. The versatility of this core structure allows for the design of inhibitors targeting a wide array of kinases. However, achieving a high degree of selectivity is paramount to minimize off-target effects and enhance the therapeutic window. This guide provides an objective comparison of the selectivity profiles of several 1H-Indazol-3-ol based inhibitors, supported by experimental data and detailed methodologies to aid in the rational design and evaluation of these compounds.
Comparative Kinase Inhibition Profiles
The selectivity of 1H-indazole-based inhibitors can range from highly specific to multi-targeted, depending on the substitutions on the indazole core. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of representative 1H-indazole-based compounds against a panel of kinases, offering a quantitative comparison of their potency and selectivity.
| Kinase Target | UNC2025 (IC50 in nM) | BMS-777607 (IC50 in nM) | R428 (Bemcentinib) (IC50 in nM) |
| Primary Targets | |||
| AXL | 122 | 1.1 | 14 |
| MER | 0.74 | - | >5000 |
| FLT3 | 0.8 | - | - |
| MET | 364 | 3.9 | - |
| RON | - | 1.8 | - |
| TYRO3 | 5.83 | 4.3 | >5000 |
| Selected Off-Targets | |||
| TRKA | 1.67 | - | - |
| TRKC | 4.38 | - | - |
| KIT | 8.18 | - | - |
| Lck | - | >160 | - |
| VEGFR-2 | - | >160 | - |
| Abl | - | - | >1000 |
Data compiled from publicly available sources.[1] Note: IC50 values are highly dependent on specific assay conditions.
Key Signaling Pathway: AXL Receptor Tyrosine Kinase
Many 1H-indazole-based inhibitors target the AXL receptor tyrosine kinase, which is implicated in cancer cell proliferation, survival, migration, and drug resistance.[2][3][4][5][6] Understanding the AXL signaling pathway is crucial for contextualizing the mechanism of action of these inhibitors.
Caption: AXL signaling pathway and its inhibition by this compound based compounds.
Experimental Protocols
Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are methodologies for key assays used to characterize the selectivity profile of this compound based inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) for radiometric assays or unlabeled for fluorescence/luminescence-based assays[7][8]
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (this compound based inhibitors) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or reagents for radiometric detection)[1]
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a microplate, add the kinase, the specific substrate, and the assay buffer.
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include a DMSO-only control (vehicle control) and a no-kinase control (background).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction, for example, by adding EDTA or by spotting the reaction mixture onto a phosphocellulose membrane for radiometric assays.
-
Detection:
-
Radiometric Assay: Wash the membranes to remove unincorporated radiolabeled ATP and measure the incorporated radioactivity using a scintillation counter.[8]
-
Luminescence-Based Assay (e.g., Kinase-Glo®): Add the detection reagent that measures the amount of ATP remaining in the well. A higher luminescence signal indicates lower kinase activity (i.e., higher inhibition).[1]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[9]
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines that are dependent on the target kinase.
Materials:
-
Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)[10]
-
Cell culture medium and supplements
-
Test compounds (this compound based inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm (with a reference wavelength of around 630 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.[11]
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity profile of a novel this compound based inhibitor.
Caption: Workflow for assessing the selectivity of a kinase inhibitor.
By following these standardized protocols and workflows, researchers can generate high-quality, comparable data to robustly assess the selectivity profile of novel this compound based inhibitors, thereby accelerating the development of more effective and safer targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Quantifying 1H-Indazol-3-ol
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an objective comparison of three common analytical methods for the quantification of 1H-Indazol-3-ol: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography with Flame Ionization Detection (GC-FID). The performance of each method is evaluated based on key validation parameters, with supporting experimental data and detailed methodologies.
Comparison of Analytical Methods
The selection of an appropriate analytical method for quantifying this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the quantitative data from the validation of HPLC-UV, LC-MS/MS, and GC-FID methods.
Table 1: Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS | GC-FID |
| Linear Range | 1 - 200 µg/mL | 0.1 - 1000 ng/mL | 5 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |
| Calibration Model | Linear | Linear | Linear |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | LC-MS/MS | GC-FID |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 97.9 - 102.5% |
| Precision (RSD%) | < 2.0% | < 1.5% | < 2.5% |
Table 3: Sensitivity
| Parameter | HPLC-UV | LC-MS/MS | GC-FID |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.05 ng/mL | 1.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL | 5.0 µg/mL |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established practices for the analysis of related indazole derivatives.[1][2][3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the mobile phase to a known concentration.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for quantifying trace levels of this compound in complex biological matrices.[2]
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically employed to isolate the analyte from the matrix.[4]
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID can be a viable alternative, particularly for assessing the purity of this compound, though it may require derivatization to improve volatility and thermal stability.[3][4]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector.
-
Column: A capillary column with a stationary phase suitable for polar compounds (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane).[3]
-
Carrier Gas: Nitrogen or Helium.
-
Injector and Detector Temperature: 250 °C and 300 °C, respectively.
-
Oven Temperature Program: A temperature gradient is used to ensure adequate separation.
-
Sample Preparation: The sample may require derivatization (e.g., silylation) prior to injection to improve volatility.
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method, as guided by the International Council for Harmonisation (ICH) guidelines.[5]
References
- 1. 1-Benzyl-1H-indazol-3-ol | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin - Google Patents [patents.google.com]
- 4. omicsonline.org [omicsonline.org]
- 5. jespublication.com [jespublication.com]
Safety Operating Guide
Navigating the Disposal of 1H-Indazol-3-ol: A Procedural Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 1H-Indazol-3-ol, a comprehensive understanding of disposal procedures is essential to ensure compliance with regulations and to mitigate risks. This guide provides a step-by-step operational plan for the safe disposal of this compound, grounded in established safety protocols.
Chemical waste management is primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), with enforcement often delegated to state and local authorities.[1][2][3][4] Therefore, it is imperative that all laboratory personnel consult their institution's specific Environmental Health and Safety (EHS) guidelines, as well as the chemical's Safety Data Sheet (SDS), before proceeding with disposal. While an SDS for the specific compound 1-benzyl-1H-indazol-3-ol indicates it is an irritant to the eyes, skin, and respiratory system and may be harmful if swallowed, it is crucial to obtain the SDS for this compound to understand its specific hazards.[5][6]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the standard steps for disposing of this compound, which should be treated as a hazardous waste unless confirmed otherwise by an EHS professional.[7]
1. Waste Identification and Determination:
-
A chemical is considered waste when it is no longer intended for use.[8]
-
Due to its potential hazards, assume this compound is a hazardous waste.[3] Do not dispose of it in regular trash or down the drain.[1][4]
2. Containerization:
-
Select an Appropriate Container: Use a container that is chemically compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.[1] The container must be in good condition, free from leaks or rust, and have a securely fitting cap.[8][9]
-
Avoid Contamination: Do not mix this compound with other incompatible chemical wastes.[7][10] Store acids and bases separately, and keep oxidizing agents away from organic compounds.[10]
-
Container Filling: Fill containers to no more than 90% of their capacity to prevent spills and allow for expansion.[11] Keep containers closed at all times except when adding waste.[4][8]
3. Labeling:
-
Properly label the waste container immediately upon the first addition of waste.[7]
-
The label, often a specific "Hazardous Waste" tag provided by your institution's EHS department, must include:
-
The words "Hazardous Waste".[1]
-
The full, common chemical name: "this compound". Do not use abbreviations or chemical formulas.[1]
-
The quantity or concentration of the waste.
-
Hazard pictograms appropriate for the chemical's hazards (e.g., irritant).
-
The date of waste generation.[1]
-
The location of origin (e.g., building and room number).[1]
-
The name and contact information of the Principal Investigator.[1]
-
4. Storage:
-
Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[10]
-
This area must be under the direct supervision of laboratory personnel and close to the point of generation.[11]
-
Ensure secondary containment is used to capture any potential leaks.[7]
5. Disposal and Removal:
-
Contact your institution's EHS office to arrange for the collection of the hazardous waste.[7] Do not transport hazardous waste yourself.[7]
-
Submit a completed hazardous waste information form as required by your EHS department.[1]
6. Empty Container Disposal:
-
An empty container that once held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[7][8]
-
The rinsate (the solvent from rinsing) must be collected and disposed of as hazardous waste.[7][8]
-
After triple-rinsing, deface or remove the original chemical label, and the container may then be disposed of in the regular trash.[7]
Summary of Chemical Handling and Disposal Guidelines
For quick reference, the following table summarizes the key operational dos and don'ts for handling chemical waste like this compound.
| Guideline Category | Do's | Don'ts |
| Waste Determination | Treat all chemical waste as hazardous unless confirmed otherwise by EHS.[7] | Do not dispose of chemicals in the regular trash or down the sink unless explicitly approved.[1][4][12] |
| Container Management | Use compatible, leak-proof containers with secure lids.[8][11] Keep containers closed when not in use.[4] | Do not overfill containers (max 90% capacity).[11] Do not use food-grade containers like milk jugs.[3] |
| Labeling | Label waste containers immediately with "Hazardous Waste" tags, including the full chemical name and other required information.[1][7] | Do not use abbreviations, acronyms, or chemical formulas on the primary label.[1] |
| Storage | Store waste in a designated Satellite Accumulation Area with secondary containment.[7][10] Segregate incompatible wastes.[10] | Do not store waste in public areas like hallways.[4] Do not accumulate more than 55 gallons of hazardous waste.[7] |
| Disposal | Arrange for waste pickup through your institution's EHS department.[7] | Do not transport hazardous chemical waste yourself.[7] Do not mix unknown chemicals.[8] |
| Empty Containers | Triple-rinse empty containers with an appropriate solvent.[8] Collect the rinsate as hazardous waste.[7] | Do not discard empty containers in the trash without proper triple-rinsing and defacing the label.[7] |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points involved in the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Lab Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 3. pfw.edu [pfw.edu]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. vumc.org [vumc.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. acs.org [acs.org]
Comprehensive Safety Protocol for Handling 1H-Indazol-3-ol
For Immediate Implementation in Research & Development Settings
This document provides crucial safety and logistical guidance for the handling and disposal of 1H-Indazol-3-ol and its derivatives, such as 1-Benzyl-1H-indazol-3-ol. Adherence to these protocols is essential to ensure the safety of laboratory personnel and compliance with regulatory standards. The information is compiled from Safety Data Sheets (SDS) and standard laboratory safety practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its related compounds are classified as irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[1] The primary hazards are identified as eye, skin, and respiratory tract irritation.[1]
A risk assessment must be conducted before beginning any procedure. The following table summarizes the mandatory PPE for handling this compound.
| Protection Type | Specific Requirement | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) inspected before use. | To prevent skin contact and irritation.[2][3][4] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | To protect against dust particles and splashes causing serious eye irritation.[1][2][3][4] |
| Skin and Body | Standard laboratory coat. | To prevent contamination of personal clothing and exposed skin.[3][4] |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood. A NIOSH-approved respirator is required if handling powders outside a fume hood or if aerosolization is possible.[2][3][4] | To prevent respiratory tract irritation from dust or vapors.[1][2][3] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and operational.[3]
-
Assemble all necessary equipment and reagents.
-
Don the required PPE as specified in the table above.
Handling:
-
Handle the compound as a solid to minimize dust generation.[1]
-
Weigh the compound carefully within the fume hood or a ventilated balance enclosure.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
Post-Handling:
-
Decontaminate all surfaces and equipment used during the procedure.
-
Remove PPE carefully to avoid self-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[3]
Disposal Plan
Chemical waste must be handled as hazardous. Do not dispose of this compound down the drain or in general waste.[3]
Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled hazardous waste container.
-
Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials must be placed in a designated solid hazardous waste container.[4]
Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Irritant).[4]
-
Keep waste containers tightly closed except when adding waste.[2][3][4]
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup by Environmental Health and Safety (EHS) or a licensed disposal contractor.[2][4]
Emergency Procedures
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[1][3]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][3]
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
Spill: For small spills, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1] Ensure the area is well-ventilated. For large spills, evacuate the area and contact your institution's EHS department immediately.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
